3-Chloro-4-(2,5-dimethylphenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(2,5-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(16)8-12(13)15/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUBLNKRNLDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Structure, Synthesis, and Application Protocols
Executive Summary & Chemical Identity[1]
3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) is a specialized diaryl ether intermediate. It serves as a critical scaffold in the synthesis of agrochemicals (specifically benzoylurea insecticides) and pharmaceutical kinase inhibitors. Its structural value lies in the diaryl ether bridge , which provides rotational flexibility while maintaining a lipophilic profile essential for binding to hydrophobic pockets in protein targets.
This guide provides a validated technical breakdown of its physicochemical properties, a robust synthetic route based on nucleophilic aromatic substitution (
Physicochemical Characterization[2][3][4]
| Property | Specification |
| IUPAC Name | 3-Chloro-4-(2,5-dimethylphenoxy)aniline |
| CAS Number | 893754-21-7 |
| Molecular Formula | |
| Molecular Weight | 247.72 g/mol |
| Physical State | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Weak base due to electron-withdrawing Cl) |
Synthetic Architecture & Process Chemistry
The synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is a two-stage process. It relies on the electronic activation provided by a nitro group to facilitate an ether linkage, followed by a reduction to the functional amine.
Reaction Mechanism (The "Why")
The synthesis exploits the Nucleophilic Aromatic Substitution (
-
Activation: The starting material, 3,4-dichloronitrobenzene, contains a nitro group (
). This group is strongly electron-withdrawing, activating the para-chlorine (position 4) toward nucleophilic attack. The meta-chlorine (position 3) is far less reactive. -
Nucleophile: The 2,5-dimethylphenol is deprotonated by a base to form a phenoxide ion, which acts as the nucleophile.
-
Regioselectivity: The reaction is highly regioselective for the 4-position, preserving the 3-chloro substituent essential for the final product's biological activity.
Validated Synthetic Protocol
Stage 1: Ether Coupling (
-
Precursors: 3,4-Dichloronitrobenzene (1.0 eq), 2,5-Dimethylphenol (1.05 eq).
-
Base: Potassium Carbonate (
) (2.0 eq). -
Solvent: DMF (Dimethylformamide) or DMSO.
-
Conditions: Heat to 80–100°C for 4–6 hours under
atmosphere. -
Workup: Pour into ice water. The intermediate 3-chloro-4-(2,5-dimethylphenoxy)nitrobenzene precipitates as a yellow solid. Filter and wash with water.[1]
Stage 2: Nitro Reduction
-
Precursors: Nitro intermediate from Stage 1.
-
Reagent: Iron powder (Fe) (5.0 eq) + Ammonium Chloride (
) (aq). Alternatively, with Pd/C catalyst (standard hydrogenation). -
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux (80°C) for 2–3 hours.
-
Workup: Filter through Celite to remove iron sludge. Concentrate the filtrate. Extract with Ethyl Acetate. Dry over
. -
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO2, Hexane:EtOAc).
Workflow Visualization
The following diagram illustrates the chemical transformation and logic flow.
Figure 1: Step-wise synthetic pathway transforming the nitrobenzene precursor into the target aniline via regioselective substitution.
Analytical Profiling & Quality Control
To ensure the integrity of the compound for research use, a "self-validating" analytical workflow is required.
1H-NMR Interpretation (Predicted/Reference)
Solvent: DMSO-d6 or
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.80 – 7.10 | Multiplet | 3H | Phenoxy Ring (Ar-H) | Characteristic of 2,5-dimethyl substitution pattern. |
| 6.50 – 6.75 | Multiplet | 3H | Aniline Ring (Ar-H) | Upfield shift due to electron-donating |
| 4.50 – 5.00 | Broad Singlet | 2H | Exchangeable protons; confirms reduction of nitro group. | |
| 2.10 – 2.25 | Singlets (x2) | 6H | Two distinct methyl environments on the phenoxy ring. |
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Retention Time: Expect elution late in the gradient (approx. 10-12 min) due to the lipophilic diaryl ether nature.
Analytical Logic Tree
Figure 2: Quality Control Decision Tree ensuring compound purity before biological application.
Application in Drug & Agrochemical Design
The Diaryl Ether Scaffold
The 3-chloro-4-(2,5-dimethylphenoxy)aniline moiety is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The ether oxygen acts as a hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes (e.g., B-Raf, VEGFR). The 3-chloro group fills hydrophobic pockets, increasing potency.
-
Benzoylurea Insecticides: This aniline is a direct analogue to the precursors used for Lufenuron and Novaluron. The aniline amine reacts with benzoyl isocyanates to form the urea linkage critical for chitin synthesis inhibition in pests.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
-
Safety: Irritant. Wear nitrile gloves and use a fume hood. Avoid inhalation of dusts.
References
-
Sigma-Aldrich. Product Specification: 3-chloro-4-(2,5-dimethylphenoxy)aniline (CAS 893754-21-7).[2] Retrieved from
-
BenchChem. Synthesis of Diaryl Ether Intermediates via S_NAr. (General protocol reference). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted anilines and Lufenuron precursors. Retrieved from
-
Google Patents. Preparation method of lufenuron compound (CN103360284A). (Demonstrates the utility of similar phenoxy-aniline intermediates). Retrieved from
Sources
3-Chloro-4-(2,5-dimethylphenoxy)aniline CAS number and synonyms
[1]
Executive Summary & Chemical Identity[1][2][3]
3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS 893754-21-7 ) is a specialized diaryl ether building block used primarily in the synthesis of agrochemicals (benzoylurea insecticides) and pharmaceutical candidates (tyrosine kinase inhibitors).[1] Its structure features an electron-rich aniline moiety and a lipophilic 2,5-dimethylphenoxy tail, connected by an ether linkage.[1] This specific substitution pattern offers unique steric and electronic properties, making it a critical scaffold for optimizing hydrophobic interactions in protein binding pockets.
Chemical Identification Data
| Parameter | Detail |
| CAS Number | 893754-21-7 |
| IUPAC Name | 3-Chloro-4-(2,5-dimethylphenoxy)aniline |
| Common Synonyms | 4-(2,5-Dimethylphenoxy)-3-chloroaniline; (4-Amino-2-chlorophenyl)(2,5-dimethylphenyl)ether |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| SMILES | Cc1cc(C)c(Oc2ccc(N)cc2Cl)cc1 |
| Appearance | Off-white to pale brown solid (prone to oxidation) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Synthesis & Manufacturing Methodology
The industrial preparation of 3-Chloro-4-(2,5-dimethylphenoxy)aniline follows a convergent two-step sequence: a Nucleophilic Aromatic Substitution (
Step 1: Nucleophilic Aromatic Substitution ( )
The synthesis begins with the coupling of 3,4-dichloronitrobenzene and 2,5-dimethylphenol . The presence of the nitro group at the para position activates the carbon-chlorine bond at C4, rendering it susceptible to nucleophilic attack by the phenoxide. The chlorine at C3 remains intact due to steric hindrance and lack of direct resonance activation.
-
Reagents: 3,4-Dichloronitrobenzene, 2,5-Dimethylphenol, Potassium Carbonate (
).[1] -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate the
rate). -
Conditions: 80–100°C, 4–6 hours under
atmosphere. -
Intermediate: 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene.[1]
Step 2: Chemoselective Reduction
The nitro intermediate is reduced to the corresponding aniline. While catalytic hydrogenation (
-
Reagents: Iron powder (Fe), Ammonium Chloride (
) or Acetic Acid. -
Conditions: Reflux (70–80°C), 2–4 hours.
-
Workup: Filtration of iron oxides, neutralization, and extraction with ethyl acetate.
Reaction Pathway Diagram[9]
Figure 1: Convergent synthesis pathway via regioselective SnAr coupling and nitro reduction.[1]
Applications in Drug Discovery & Agrochemicals[3][9][10]
This compound serves as a "Privileged Structure" in medicinal chemistry, specifically for designing Type II Kinase Inhibitors and Benzoylurea Insecticides .
Kinase Inhibitor Scaffold
The diaryl ether motif is a hallmark of kinase inhibitors (e.g., Sorafenib). The 3-chloro group on the aniline ring provides a handle for halogen bonding or filling small hydrophobic pockets in the ATP-binding site, while the 2,5-dimethylphenoxy tail extends into the allosteric hydrophobic back pocket.
-
Mechanism: The aniline amine acts as a nucleophile to react with isocyanates or acid chlorides, forming urea or amide linkers common in kinase inhibitors (e.g., RAF/MEK inhibitors).
-
Structural Advantage: The 2,5-dimethyl substitution restricts conformational rotation, potentially locking the molecule into a bioactive conformation (atropisomerism).
Agrochemical Intermediates
Substituted phenoxyanilines are precursors to benzoylphenylurea insecticides (e.g., Lufenuron analogs). These compounds inhibit chitin synthesis in insect larvae.
-
Workflow: The aniline is reacted with 2,6-difluorobenzoyl isocyanate to form the final urea insecticide.
Structural Pharmacophore Analysis
Figure 2: Pharmacophore decomposition highlighting functional regions for SAR optimization.[1]
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate for downstream synthesis, the following analytical specifications are standard.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/H2O) | ≥ 98.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: δ 2.1-2.3 (Me), 6.5-7.2 (Ar-H), 5.0 (NH₂) |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 248.1 m/z |
| Water Content | Karl Fischer | ≤ 0.5% |
Protocol Note: The amine group is susceptible to oxidation. Samples should be stored under inert gas (Argon/Nitrogen) at 2–8°C.[1]
Safety & Handling (MSDS Summary)
As an aniline derivative, CAS 893754-21-7 poses specific toxicological risks, primarily related to blood toxicity.[1]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.
-
Specific Target Organ Toxicity: Methemoglobinemia .[1] Absorption can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
-
Symptoms: Cyanosis (blue lips/skin), headache, dizziness.
-
-
Handling Protocol:
References
-
Sigma-Aldrich. 3-chloro-4-(2,5-dimethylphenoxy)aniline Product Detail.[1] Retrieved from [1]
-
PubChem. Compound Summary for CAS 893754-21-7. National Library of Medicine. Retrieved from
-
BenchChem. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. (General SnAr methodology). Retrieved from
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution of Chloronitrobenzenes. Org.[4] Synth. Coll. Vol. 3. Retrieved from [1]
Sources
- 1. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Safety Data Sheet (SDS) and hazard identification for 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Technical Whitepaper: Risk Assessment & Handling of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Part 1: Executive Summary & Chemical Identity
Context for Researchers: 3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) is a specialized halogenated diaryl ether amine. It serves as a critical pharmacophore building block, frequently utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structural duality—combining a lipophilic phenoxy ether tail with a reactive chloro-aniline head—imparts specific toxicological properties that distinguish it from simple anilines.
This guide moves beyond a standard SDS by integrating Structure-Activity Relationship (SAR) logic to predict hazards where empirical data may be sparse, ensuring a "Safety by Design" approach to your experimental workflows.
Table 1: Physiochemical & Identity Profile[1]
| Parameter | Data | Relevance to Safety |
| Chemical Name | 3-Chloro-4-(2,5-dimethylphenoxy)aniline | Primary Identifier |
| CAS Number | 893754-21-7 | Registry Key for Inventory |
| Molecular Formula | C₁₄H₁₄ClNO | Stoichiometry |
| Molecular Weight | 247.72 g/mol | Dose Calculation |
| Physical State | Solid (Crystalline Powder) | Inhalation Risk (Dust) |
| Solubility | Low in Water; High in DMSO, MeOH | Skin Absorption Vector |
| LogP (Predicted) | ~4.2 (Lipophilic) | High Bioaccumulation Potential |
Part 2: Hazard Identification (GHS & SAR Analysis)
Scientific Rationale: As a halogenated aniline derivative, this compound undergoes hepatic bioactivation (N-hydroxylation), leading to reactive metabolites that oxidize hemoglobin. The presence of the phenoxy group increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted aniline.
Predicted GHS Classification (Based on Analogous Structures)
-
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[1]
-
Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.[1]
-
Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.[1]
-
STOT-RE: Category 2 (H373) – May cause damage to blood (Methemoglobinemia) through prolonged exposure.
-
Aquatic Toxicity: Category 1 (H410) – Very toxic to aquatic life with long lasting effects.[1]
Visualizing the Toxicity Pathway
The following diagram illustrates the mechanism of action for aniline-induced toxicity, highlighting the critical intervention points.
Figure 1: Toxicological pathway of chlorinated anilines, demonstrating the progression from exposure to methemoglobinemia.
Part 3: Operational Safety & Engineering Controls
The "Self-Validating" Protocol: Safety is not just about wearing gloves; it is about process containment. The following protocol ensures that at no point is the open powder exposed to the ambient lab environment.
Protocol 1: Safe Weighing & Solubilization
-
Preparation:
-
Engineering Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
PPE: Double Nitrile gloves (0.11mm minimum) or Laminate (Silver Shield) for prolonged handling. Tyvek sleeves recommended.
-
Deactivation: Prepare a tray with 10% bleach or dilute HCl for immediate wipe-down of spills.
-
-
The "Closed-Transfer" Weighing Method:
-
Step A: Tare a pre-labeled scinitillation vial with its cap on.
-
Step B: Open the source container only inside the hood.
-
Step C: Transfer approximate amount to the vial using a disposable spatula.
-
Step D: Cap the vial immediately before removing from the balance draft shield.
-
Step E: Re-weigh the capped vial to determine exact mass. Never weigh open powder.
-
-
Solubilization (DMSO/Methanol):
-
Add solvent directly to the vial via syringe through a septum if possible, or by quickly uncapping inside the hood.
-
Why? Solutions of anilines are more readily absorbed through skin than solids. Treat the solution as hyper-toxic .
-
Operational Workflow Diagram
Figure 2: Operational workflow for handling high-potency chlorinated aniline intermediates.
Part 4: Emergency Response & First Aid
Mechanism-Based Response: Because this compound induces methemoglobinemia, standard oxygen therapy may be insufficient. Medical personnel must be informed of the chemical nature (Aniline derivative) to administer the correct antidote.
| Exposure Route | Immediate Action | Medical Alert |
| Skin Contact | Drench & Soap: Wash with copious soap/water for 15 min. Do not use alcohol (increases absorption). | Monitor for cyanosis (blue lips).[2] Delayed onset (2-4 hrs) is common. |
| Eye Contact | Irrigate: Flush with water/saline for 15 min.[3] Lift eyelids. | Corrosive potential due to amine/phenol structure. |
| Inhalation | Evacuate: Move to fresh air. Keep warm and at rest. | Administer 100% Oxygen if breathing is difficult. |
| Ingestion | Do NOT Induce Vomiting. Rinse mouth. | Antidote: Methylene Blue (1-2 mg/kg IV) is the specific treatment for Methemoglobinemia. |
References
-
Sigma-Aldrich. (2025).[4] Product Specification: 3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS 893754-21-7).[5] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Chloroaniline Derivatives. PubChem. Retrieved from
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonized classification and labelling of chlorinated anilines. Retrieved from
-
BenchChem. (2025). Synthesis and Properties of 3-Chloro-4-(2,5-dimethylphenoxy)aniline. Retrieved from
-
BLD Pharm. (2025). Safety Data Sheet: 3-Chloro-4-(2,5-dimethylphenoxy)aniline. Retrieved from
Sources
Navigating the Physical Characterization of Novel Anilines: A Technical Guide to Determining the Melting and Boiling Points of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Abstract
In the landscape of drug discovery and material science, the synthesis of novel chemical entities often outpaces the full characterization of their fundamental physical properties. This guide addresses a common challenge faced by researchers: the absence of established data for compounds such as 3-Chloro-4-(2,5-dimethylphenoxy)aniline. We provide a comprehensive framework for the experimental determination of its melting and boiling points, grounded in established analytical techniques. This document serves not only as a methodological protocol but also as a guiding resource for scientists engaged in the physical characterization of newly synthesized molecules. We delve into the theoretical underpinnings of phase transitions, the practical nuances of experimental setup, and the critical importance of sample purity.
Introduction: The Data Gap for 3-Chloro-4-(2,5-dimethylphenoxy)aniline
A thorough search of prominent chemical databases reveals a notable lack of experimentally determined physical constants for 3-Chloro-4-(2,5-dimethylphenoxy)aniline. This is a frequent occurrence in research and development, where the novelty of a compound necessitates its primary characterization by the synthesizing laboratory. The molecular structure, featuring a chlorinated aniline core linked to a dimethylphenoxy ether, suggests a crystalline solid at room temperature with a relatively high boiling point due to its molecular weight and potential for intermolecular interactions.
Table 1: Predicted Physicochemical Properties of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 261.73 g/mol | Calculated from the molecular formula C₁₄H₁₄ClNO |
| Physical State | Solid | The presence of polar functional groups (amine, ether) and a rigid aromatic structure favors a crystalline lattice. |
| Melting Point | 100-150 °C | Based on structurally similar substituted anilines and diphenyl ethers. The exact value is highly dependent on crystal packing. |
| Boiling Point | > 300 °C | High molecular weight and polar nature suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |
The Imperative of Purity: A Prerequisite for Accurate Measurement
The presence of impurities can significantly depress and broaden the melting point range and alter the boiling point of a substance. Therefore, prior to any physical characterization, the purification of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is paramount.
Recommended Purification Protocol: Recrystallization
Given the predicted solid-state of the target compound, recrystallization is the preferred method of purification.
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing the solubility of the crude compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) in small test tubes. The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may also be employed.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. The flask should be covered to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent. The absence of solvent should be confirmed by techniques such as ¹H NMR spectroscopy.
Experimental Determination of the Melting Point
The melting point is a key indicator of a compound's purity and identity. For a pure crystalline solid, the melting point should be a sharp, well-defined range.
Principle of Melting Point Determination
The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.
Capillary Method: A Standardized Approach
Instrumentation:
-
Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated) or digital temperature probe
Step-by-Step Protocol:
-
Sample Preparation: Ensure the purified 3-Chloro-4-(2,5-dimethylphenoxy)aniline is a fine, dry powder. If necessary, gently crush the crystals.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the melting point apparatus.
-
Heating Rate: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
Repeat: For accuracy, perform at least two measurements.
Caption: Workflow for Melting Point Determination.
Experimental Determination of the Boiling Point
Given the anticipated high boiling point of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, direct atmospheric distillation may lead to decomposition. Therefore, determination under reduced pressure is advisable.
Principle of Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. By reducing the external pressure, the boiling point is lowered.
Micro-Boiling Point Determination
This method is suitable for small sample quantities.
Instrumentation:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thiele tube or other heating bath
-
Thermometer (calibrated)
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (a few drops) of the molten compound into a small test tube.
-
Capillary Inversion: Place a capillary tube, with its open end down, into the test tube containing the sample.
-
Heating: Heat the test tube in a heating bath. As the temperature rises, air will bubble out of the inverted capillary.
-
Observation: Continue heating until a steady stream of bubbles emerges from the capillary. This indicates that the air has been replaced by the vapor of the substance.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point at that pressure.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected. The Clausius-Clapeyron equation or nomographs can be used for this purpose.
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The physical properties of a novel compound like 3-Chloro-4-(2,5-dimethylphenoxy)aniline are foundational to its application in further research. While literature values may be absent, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently and accurately determine its melting and boiling points. Adherence to rigorous purification techniques and precise measurement protocols will ensure the generation of reliable and publishable data, thereby contributing to the broader scientific knowledge base.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Williamson, K.L., & Masters, K.M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
Thermodynamic stability of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe, effective, and robust drug development and manufacturing. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of thermal stability, detail field-proven experimental protocols for its characterization, and discuss the practical interpretation of the resulting data. This document is designed to serve as a practical resource for scientists tasked with ensuring chemical process safety and product quality.
Introduction: The Imperative of Stability
3-Chloro-4-(2,5-dimethylphenoxy)aniline is an aromatic amine characterized by a substituted phenoxy ether linkage and a chlorinated phenyl ring. This unique combination of functional groups necessitates a thorough evaluation of its thermal behavior. In pharmaceutical manufacturing, an uncharacterized exothermic decomposition can lead to a thermal runaway reaction, a dangerous scenario where an uncontrolled increase in temperature and pressure can result in catastrophic equipment failure.[1][2][3] Therefore, understanding the thermodynamic stability—specifically, the temperature at which the molecule begins to decompose and the energy it releases—is not merely an academic exercise; it is a critical safety and quality assurance mandate.
This guide provides the foundational knowledge and practical protocols to comprehensively characterize the stability profile of this molecule, enabling safer process design, defining safe storage conditions, and ensuring the development of robust analytical methods.
Molecular Structure and Physicochemical Context
To understand its stability, we must first consider the structure of 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
Caption: Molecular Structure of 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
The molecule's stability is influenced by the interplay of its components:
-
Aniline Moiety: The primary aromatic amine group can be susceptible to oxidation.[4]
-
Chloro- Substituent: The carbon-chlorine bond can be a potential site for homolytic cleavage at elevated temperatures.
-
Diphenyl Ether Linkage: Ether linkages can undergo cleavage under thermal stress.
-
Methyl Groups: These electron-donating groups can influence the electron density and reactivity of the phenoxy ring.
Theoretical & Computational Stability Assessment
Before embarking on experimental analysis, computational methods can provide valuable predictive insights into a molecule's thermodynamic stability.[5][6] First-principles calculations, such as those using Density Functional Theory (DFT), can be employed to calculate the formation enthalpy (ΔHf) and Gibbs free energy of the molecule.[5][7]
By comparing the energy of the parent molecule to the sum of the energies of its potential decomposition products, a theoretical decomposition energy can be estimated. While these methods do not replace experimental data, they are invaluable for:
-
Early-Stage Hazard Identification: Flagging potentially energetic molecules before synthesis.
-
Mechanism Elucidation: Proposing likely decomposition pathways to guide experimental analysis.
-
Polymorph Stability Ranking: Predicting the relative stability of different crystalline forms of the compound.[7]
A Hierarchical Approach to Experimental Stability Testing
A robust experimental strategy for thermal stability assessment follows a tiered or hierarchical approach. We begin with rapid, small-scale screening techniques before proceeding to more complex, adiabatic methods that simulate worst-case scenarios. This workflow ensures safety and efficient resource allocation.
Caption: Hierarchical workflow for thermodynamic stability assessment.
Tier 1: Initial Screening Methodologies
DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is an indispensable tool for rapidly identifying the onset temperature of exothermic (heat-releasing) or endothermic (heat-absorbing) events.[9]
Causality: We use DSC first because it requires only a small amount of material (1-5 mg) and provides a quick assessment of thermal hazards.[9] An early, sharp exotherm is a significant warning sign that demands further investigation under adiabatic conditions.
Self-Validating Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Chloro-4-(2,5-dimethylphenoxy)aniline into a hermetically sealed aluminum or gold-plated stainless steel pan. The choice of a hermetically sealed pan is critical to prevent the loss of volatile decomposition products, which would lead to an underestimation of the decomposition energy.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Experimental Conditions: Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.[10]
-
Thermal Program: Heat the sample at a constant ramp rate, typically 5-10 °C/min, from ambient temperature to a final temperature (e.g., 400 °C). A slower ramp rate can provide better resolution of thermal events but may lower the observed onset temperature.
-
Data Acquisition: Record the heat flow (W/g) as a function of temperature (°C).
-
Analysis: Analyze the resulting thermogram to identify the melting endotherm and the onset temperature (T_onset) of any exothermic events. Integrate the exothermic peak to determine the heat of decomposition (ΔH_d).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is complementary to DSC and helps distinguish between mass loss events (e.g., decomposition, evaporation) and thermal events without mass loss (e.g., melting, crystallization).[11]
Causality: TGA is performed alongside DSC to provide context. If DSC shows an exotherm, TGA tells us if that event is associated with the sample decomposing into volatile products. A significant mass loss concurrent with a DSC exotherm confirms a decomposition reaction.
Self-Validating Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance within the furnace.
-
Experimental Conditions: Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min).
-
Thermal Program: Heat the sample at a constant ramp rate (e.g., 10 °C/min) over the same temperature range as the DSC experiment.
-
Data Acquisition: Record the sample mass (%) as a function of temperature (°C).
-
Analysis: Examine the TGA curve for step-wise mass losses. Correlate the temperature of mass loss with the events observed in the DSC thermogram.
Tier 2: Adiabatic Calorimetry for Process Safety
When screening tests indicate a potentially hazardous exotherm, the next logical step is to use a high-fidelity technique like Accelerating Rate Calorimetry (ARC). ARC is considered the gold standard for process safety testing because it measures the temperature and pressure rise of an exothermic reaction under adiabatic conditions ("no heat loss").[3][12] This mimics a worst-case scenario in a large-scale reactor where the heat generated by the reaction cannot be dissipated.[1][13]
Causality: The data from ARC is directly scalable to plant-sized reactors. It allows for the calculation of critical safety parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT), which are essential for designing emergency relief systems and defining safe operating limits.[3][13]
Self-Validating Protocol: ARC Analysis
-
Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of 3-Chloro-4-(2,5-dimethylphenoxy)aniline into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy C to prevent catalytic interference).[2]
-
System Setup: Place the bomb, which is fitted with a thermocouple and a pressure transducer, inside the ARC's calorimeter chamber.
-
Heat-Wait-Search (HWS) Mode: The instrument operates in a stepwise manner:[2][12]
-
Heat: The system heats the sample by a small increment (e.g., 5 °C).
-
Wait: It holds the temperature constant for a set period (e.g., 15 minutes) to allow for thermal equilibration.
-
Search: The system monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), it signifies the onset of an exotherm.[2]
-
-
Adiabatic Tracking: Once an exotherm is detected, the instrument switches to adiabatic mode. The heaters in the calorimeter jacket match the sample temperature precisely, ensuring that all heat generated by the reaction remains within the sample, causing it to accelerate.[3]
-
Data Acquisition: The system records temperature and pressure as a function of time until the reaction is complete.
-
Analysis: The raw data is used to generate plots of temperature vs. time, pressure vs. time, and self-heating rate vs. temperature.
Data Interpretation and Quantitative Analysis
The data gathered from these experiments must be synthesized to form a complete stability profile. Key quantitative parameters are summarized below.
| Parameter | Symbol | Typical Units | Method of Determination | Significance |
| Onset Temperature | T_onset | °C | DSC, ARC | The temperature at which decomposition begins. A lower T_onset indicates lower thermal stability. |
| Heat of Decomposition | ΔH_d | J/g or kJ/mol | DSC | The total energy released during decomposition. Higher values indicate a more severe thermal hazard. |
| Time to Maximum Rate | TMR_ad | min or hours | ARC | The time required for the reaction to reach its maximum velocity from the onset temperature under adiabatic conditions.[3] A short TMR indicates a rapidly escalating hazard. |
| Self-Accelerating Decomposition Temperature | SADT | °C | ARC, other methods | The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.[3] Crucial for transport and storage regulations. |
| Maximum Temperature | T_max | °C | ARC | The peak temperature reached during the adiabatic runaway. |
| Maximum Pressure | P_max | bar or psi | ARC | The peak pressure generated, essential for designing pressure relief systems. |
Potential Thermal Decomposition Pathways
Based on the structure of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, several decomposition pathways can be hypothesized under thermal stress. The initial decomposition step is likely the cleavage of the weakest bond.
Sources
- 1. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 2. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 6. Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV [osti.gov]
- 7. pnas.org [pnas.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. akjournals.com [akjournals.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Accelerating Rate Calorimetry | SPS [spsrsa.co.za]
- 13. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
Methodological & Application
Step-by-step synthesis protocol for 3-Chloro-4-(2,5-dimethylphenoxy)aniline
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, a valuable substituted aniline intermediate in the development of novel pharmaceuticals and functional materials. The synthesis commences with a copper-catalyzed Ullmann-type condensation, specifically a Nucleophilic Aromatic Substitution (SNAr), to form the diaryl ether backbone, followed by a robust reduction of a nitro group to yield the target aniline. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, characterization data, and critical safety information to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
3-Chloro-4-(2,5-dimethylphenoxy)aniline is a chemical building block whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of a substituted phenoxy ring linked to a chloroaniline core provides a versatile scaffold for generating libraries of compounds with potential biological activity.
The synthetic strategy detailed herein is a logical and efficient two-step process:
-
Step 1: Diaryl Ether Formation. The synthesis begins with the formation of the diaryl ether intermediate, 2-Chloro-4-(2,5-dimethylphenoxy)-1-nitrobenzene. This is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this key step, the phenoxide of 2,5-dimethylphenol acts as a nucleophile, displacing the chlorine atom at the C-4 position of 3,4-dichloronitrobenzene. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group, which activates the para-position to the nucleophilic attack.[1] This transformation is a variation of the classic Ullmann condensation, which traditionally uses copper catalysts to couple phenols and aryl halides.[2][3]
-
Step 2: Nitro Group Reduction. The nitro-intermediate is then converted to the target aniline through the reduction of the nitro group. A widely used and reliable method for this transformation is the use of metallic iron in the presence of a weak acid, such as acetic acid, in a mixed solvent system.[4][5] This method is favored for its efficiency, cost-effectiveness, and compatibility with various functional groups.
The overall synthetic pathway is illustrated below.
Figure 1: Overall synthetic workflow for 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
Detailed Synthesis Protocol
This protocol is based on established methodologies for similar diaryl ether syntheses and nitro group reductions.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Notes |
| Step 1: Diaryl Ether Formation | |||||
| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 50.0 | 1.0 | Starting Material |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 55.0 | 1.1 | Nucleophile |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 60.0 | 1.2 | Base |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 2.5 | 0.05 | Catalyst |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | Solvent (~200 mL) |
| Step 2: Nitro Group Reduction | |||||
| Intermediate from Step 1 | C₁₄H₁₂ClNO₃ | 277.70 | (Theoretically ~50.0) | 1.0 | Crude product |
| Iron Powder (Fe) | Fe | 55.85 | 150.0 | 3.0 | Reducing Agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 10.0 | 0.2 | Acid Promoter |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | Solvent (~150 mL) |
| Water (H₂O) | H₂O | 18.02 | - | - | Solvent (~150 mL) |
Step-by-Step Procedure
Step 1: Synthesis of 2-Chloro-4-(2,5-dimethylphenoxy)-1-nitrobenzene
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dimethylphenol (55.0 mmol) and potassium hydroxide (60.0 mmol).
-
Solvent Addition: Add 200 mL of dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Reagent Addition: Add 3,4-dichloronitrobenzene (50.0 mmol) and copper(I) iodide (2.5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 3,4-dichloronitrobenzene is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of cold water, which should result in the precipitation of the crude product.
-
Stir for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
-
Purification (Optional): The crude product can be used directly in the next step. If a higher purity intermediate is desired, it can be recrystallized from ethanol.
Step 2: Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
-
Reaction Setup: Transfer the crude 2-Chloro-4-(2,5-dimethylphenoxy)-1-nitrobenzene from Step 1 to a 1 L round-bottom flask. Add ethanol (150 mL) and water (150 mL) to form a suspension.
-
Reagent Addition: Add iron powder (150.0 mmol) and glacial acetic acid (10.0 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours, which can be monitored by TLC, observing the disappearance of the nitro-intermediate spot.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Basify the aqueous phase by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.
-
Filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude aniline by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
-
Reaction Mechanism and Scientific Justification
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The formation of the diaryl ether is a classic example of an SNAr reaction.[1]
Figure 2: Simplified SNAr Mechanism.
-
Activation: The nitro group (-NO₂) ortho to one chlorine and para to the other is a powerful electron-withdrawing group. It delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing the transition state and accelerating the reaction.[1]
-
Nucleophilic Attack: The potassium 2,5-dimethylphenoxide, formed in situ, acts as the nucleophile. It attacks the carbon atom bearing the chlorine at the C-4 position (para to the nitro group), which is the more activated site.
-
Intermediate: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group.
-
Elimination: The aromaticity is restored by the elimination of the chloride ion (leaving group), yielding the final diaryl ether product.
Step 2: Nitro Group Reduction
The reduction of the nitro group with iron metal in an acidic medium is a well-established and robust method.
-
Mechanism: In the acidic medium, iron metal acts as a single-electron donor, reducing the nitro group in a stepwise fashion through nitroso and hydroxylamine intermediates to the final amine. The overall stoichiometry involves Fe(0) being oxidized to Fe(II)/Fe(III) ions.
-
Role of Acetic Acid: The acetic acid serves to activate the iron surface and acts as a proton source for the reaction. Using a weak acid is crucial to avoid unwanted side reactions that can occur under strongly acidic conditions.[5]
Safety and Handling
-
3,4-Dichloronitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,5-Dimethylphenol: Corrosive and toxic. Avoid skin contact and inhalation.
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage.
-
Dimethylformamide (DMF): A potential teratogen. Handle in a well-ventilated fume hood.
-
Iron Powder: Flammable solid. Avoid creating dust clouds.
-
General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood. Ensure appropriate fire safety measures are in place, especially when working with flammable solvents like ethanol and ethyl acetate.
Characterization
The identity and purity of the final product, 3-Chloro-4-(2,5-dimethylphenoxy)aniline, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final solid product.
References
-
Ullmann Condensation. SynArchive. [Link]
- Chan, D. M. T., et al. (2003). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Organic Letters, 5(12), 2003-2006.
- Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
- Saha, K., et al. (2009). General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. Tetrahedron Letters, 50(26), 3479-3483.
-
Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. PrepChem.com. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]
-
Nucleophilic Aromatic Substitution. NCRD's Institute of Chemical Sciences. [Link]
Sources
- 1. ncrdsip.com [ncrdsip.com]
- 2. synarchive.com [synarchive.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
An In-depth Technical Guide
Introduction
3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS No. 893754-21-7) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical agents.[1] Its most prominent application is as a key building block in the production of Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[2][3][4] Quizartinib is approved for the treatment of Acute Myeloid Leukemia (AML) in patients with FLT3 internal tandem duplication (ITD) mutations, a condition associated with poor prognosis.[2]
The molecular architecture of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, featuring a diaryl ether linkage and a reactive aniline group, makes its synthesis a topic of significant interest for medicinal and process chemists. The most established and efficient synthetic route involves a two-step process:
-
Diaryl Ether Formation: A nucleophilic aromatic substitution reaction to construct the core diaryl ether structure.
-
Nitro Group Reduction: Conversion of an intermediate nitro compound into the final aniline product.
This guide provides a detailed examination of the reagents, catalysts, and mechanistic principles for each step. It is designed for researchers, scientists, and drug development professionals, offering field-proven protocols and explaining the causality behind key experimental choices to ensure reproducibility and high yields.
Part 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution
The initial and most critical step is the formation of the C-O bond to create the diaryl ether backbone. This is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction.
Scientific Principle and Mechanistic Insight
The reaction involves the coupling of 2,5-dimethylphenol with an activated aryl halide. The preferred substrate is 3-chloro-4-fluoronitrobenzene. The reaction proceeds via the attack of the 2,5-dimethylphenoxide anion on the carbon atom bearing the fluorine. The high reactivity of this substrate is governed by two key factors:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) positioned para to the fluorine atom significantly polarizes the C-F bond and stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.[5]
-
Fluorine as a Leaving Group: Fluorine is an excellent leaving group in activated SNAAr reactions due to the high electronegativity which enhances the electrophilicity of the attached carbon, even though the C-F bond is strong.
While this transformation is related to the classic Ullmann condensation, which typically requires a copper catalyst to couple less reactive aryl halides, the high activation provided by the nitro group often allows the reaction to proceed efficiently under thermal conditions with a suitable base and polar aprotic solvent, without the need for a transition metal catalyst.[6][7]
Caption: Reaction scheme for the synthesis of the diaryl ether intermediate.
Reagents and Solvents: A Quantitative Overview
The selection of base and solvent is critical for achieving high conversion and minimizing side reactions.
| Reagent/Solvent | Role | Typical Molar Ratio/Volume | Rationale & Key Considerations |
| 3-Chloro-4-fluoronitrobenzene | Electrophilic aryl halide (limiting reagent) | 1.0 equivalent | A highly activated substrate for SNAAr reactions.[5] |
| 2,5-Dimethylphenol | Nucleophile precursor | 1.1 - 1.3 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Potassium Carbonate (K₂CO₃) | Base | 1.5 - 2.0 equivalents | Deprotonates the phenol to form the active phenoxide nucleophile. A moderately strong, inexpensive, and effective base for this transformation. KOH can also be used.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent | 5 - 10 mL per gram of aryl halide | Effectively solvates the potassium phenoxide, enhancing its nucleophilicity. Its high boiling point is suitable for the required reaction temperatures. DMF is a viable alternative. |
Experimental Protocol 1: Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene
This protocol is based on established procedures for similar nucleophilic aromatic substitutions.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 5-10 volumes relative to the aryl halide).
-
Heating and Phenoxide Formation: Heat the mixture to 70-80°C with vigorous stirring for 30-60 minutes to ensure complete formation of the potassium 2,5-dimethylphenoxide.
-
Substrate Addition: Add 3-chloro-4-fluoronitrobenzene (1.0 eq.) to the reaction mixture.
-
Reaction: Increase the temperature to 110-120°C and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold water (10-20 times the volume of DMSO used). This will precipitate the product.
-
Isolation: Stir the aqueous mixture for 20-30 minutes to allow for complete precipitation. Filter the resulting solid precipitate and wash it thoroughly with water until the pH of the filtrate is neutral.
-
Drying: Dry the isolated solid product under vacuum to afford 3-chloro-4-(2,5-dimethylphenoxy)nitrobenzene, which can often be used in the next step without further purification.
Part 2: Reduction of the Nitro Group to an Aniline
The final step in the synthesis is the reduction of the nitro group of the diaryl ether intermediate to the corresponding primary amine. This is a fundamental transformation in organic chemistry with several reliable methods available.[9]
Scientific Principle and Method Comparison
The conversion of an aromatic nitro compound to an aniline is a six-electron reduction. Two primary methods are favored in industrial and laboratory settings for their efficiency, cost-effectiveness, and functional group tolerance.
-
Metal-in-Acid Reduction (Béchamp Reduction): This classic method typically uses iron powder in the presence of a weak acid, such as acetic acid or an acid surrogate like ammonium chloride.[8][10] The reaction is heterogeneous and proceeds through nitroso and hydroxylamine intermediates. It is highly effective, inexpensive, and generally avoids the reduction of other functional groups, including aryl chlorides.[11]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[12][13] It is considered a "greener" method as the only byproduct is water. However, it requires specialized hydrogenation equipment and carries a risk of dehalogenation (hydrodechlorination), which would result in an undesired byproduct.
Caption: Alternative workflows for the reduction of the nitro intermediate.
Reagents and Catalysts: A Comparative Overview
| Method | Reagents/Catalyst | Solvent System | Pros | Cons |
| Metal/Acid Reduction | Iron powder (Fe), Ammonium Chloride (NH₄Cl) | Ethanol/Water | Inexpensive, high functional group tolerance, reliable, simple setup.[10] | Generates iron oxide sludge, requiring filtration; work-up is more involved. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C, 5-10%), Hydrogen Gas (H₂) | Ethanol, Toluene | Clean reaction with water as the only byproduct; simple filtration work-up.[12] | Requires specialized pressure equipment; catalyst is expensive; potential for dehalogenation. |
Experimental Protocol 2: Reduction using Iron and Ammonium Chloride
This protocol is robust, cost-effective, and highly suitable for a wide range of laboratory scales.[8][10]
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add the crude 3-chloro-4-(2,5-dimethylphenoxy)nitrobenzene (1.0 eq.) from the previous step.
-
Solvent and Reagent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v). To this suspension, add ammonium chloride (3-4 eq.) and iron powder (3-5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous mechanical or magnetic stirring. The reaction is typically exothermic and should be monitored. Maintain at reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting nitro compound is consumed.
-
Work-up (Filtration): Cool the reaction mixture to below 50°C. Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline.
-
Purification: The crude 3-Chloro-4-(2,5-dimethylphenoxy)aniline can be purified by recrystallization (e.g., from ethanol/water or heptane/ethyl acetate) or by flash column chromatography on silica gel to afford the final product as a solid.
Overall Synthesis Workflow and Data Summary
The two-step synthesis provides a reliable pathway to high-purity 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
Caption: Comprehensive workflow for the synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
| Parameter | Step 1: Diaryl Ether Formation | Step 2: Nitro Reduction (Fe/NH₄Cl) | Overall |
| Reaction Time | 2 - 4 hours | 2 - 4 hours | 4 - 8 hours (excluding work-up) |
| Temperature | 110 - 120 °C | 80 - 90 °C (Reflux) | N/A |
| Typical Yield | 90 - 98% | 85 - 95% | 75 - 93% |
| Purity Check | TLC, LC-MS | TLC, LC-MS | Final product characterization via ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination. |
Conclusion
The synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by a nitro group reduction. The protocols detailed herein, utilizing 3-chloro-4-fluoronitrobenzene as the starting material for the ether formation and an iron-based reduction, represent a cost-effective, scalable, and high-yielding approach. By understanding the chemical principles behind reagent selection and reaction conditions, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development, particularly for the synthesis of kinase inhibitors like Quizartinib.
References
-
SynArchive. Ullmann Condensation. Available from: [Link]
-
Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(01), 48-52. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Hernández-Vázquez, E., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). Available from: [Link]
- Google Patents. US4898996A - Process for producing 3-chloro-4-fluoronitrobenzene.
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
University of Florida. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
-
Osaka Prefecture University Technical College. (2013). Reduction of Nitrobenzene and Some Related Compounds with Fe_3(CO)_<12>-Pyridine System. Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]
-
PrepChem.com. Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. Available from: [Link]
-
YouTube. (2018). Reduction of nitrobenzene. Available from: [Link]
-
PrepChem.com. Synthesis of 3-chloro-4-fluoro-nitrobenzene. Available from: [Link]
-
International Agency for Research on Cancer. (2018). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]
- Google Patents. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
-
Ataman Kimya. 3-CHLOROANILINE. Available from: [Link]
-
Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Available from: [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
- Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
Asciminib.com. (2024). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. Available from: [Link]
-
New Jersey Institute of Technology Digital Commons. The reduction of aromatic nitro compounds with anhydrous stannous chloride. Available from: [Link]
-
MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]
-
ResearchGate. A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB - ResearchGate). Available from: [Link]
-
ResearchGate. Synthesis of compounds III‐1a–5a. Reagents and conditions. Available from: [Link]
Sources
- 1. 893754-21-7|3-Chloro-4-(2,5-dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]
- 2. Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. prensipjournals.com [prensipjournals.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Recrystallization solvents for 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Technical Application Note: Optimization of Recrystallization Systems for 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Part 1: Executive Summary & Molecular Analysis
1.1 The Challenge 3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) presents a specific purification challenge common to diaryl ether anilines.[1] The ether linkage introduces rotational flexibility, often lowering the melting point (typically 70–90°C range for analogs) compared to rigid biaryls.[1] This physicochemical property creates a high risk of "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.[1] Furthermore, the lipophilic 2,5-dimethylphenoxy tail contrasts with the polar aniline head, requiring a solvent system that balances these opposing solubilities.[1]
1.2 Structural Solubility Prediction To design a self-validating purification protocol, we must first profile the molecule's interaction with solvent classes based on its functional groups:
| Functional Group | Polarity | Solubility Influence | Recommended Solvent Class |
| Aniline (-NH₂) | Polar/Basic | H-bond donor/acceptor.[1] Soluble in alcohols/acids.[1] | Alcohols (MeOH, EtOH, IPA) |
| Chloro (-Cl) | Lipophilic | Weakly deactivating.[1] Soluble in chlorinated solvents.[1] | DCM, Chlorobenzene |
| Phenoxy Ether | Lipophilic | Flexible linker.[1] Soluble in aromatics/ethers.[1] | Toluene, THF |
| Dimethyl Group | Non-polar | Increases hydrocarbon solubility.[1] | Heptane, Hexane |
Part 2: Solvent Screening & Selection Strategy
2.1 Primary Candidate Systems Based on the "Like Dissolves Like" principle and homology with similar phenoxyanilines (e.g., 3-chloro-4-(4-chlorophenoxy)aniline), the following systems are prioritized.
-
System A (The "Goldilocks" Solvent): 2-Propanol (IPA) [1]
-
Rationale: IPA often provides the ideal balance for substituted anilines.[1] It has a higher boiling point (82°C) than methanol, allowing for greater solubility differentials between hot and cold states, yet is polar enough to keep polar impurities (salts, oxidation byproducts) in solution.
-
-
System B (The Binary System): Ethanol / Water (9:1 to 7:3)
-
System C (The Lipophilic Alternative): Toluene / Heptane
2.2 Solvent Screening Decision Tree (Visualization)
Figure 1: Logic flow for screening solvents.[1] Note the critical branch for "Oiling Out," a common failure mode for ether-linked anilines.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Recrystallization from 2-Propanol (Recommended)
Best for: General purification of crude material with >85% purity.[1]
Materials:
-
Crude 3-Chloro-4-(2,5-dimethylphenoxy)aniline[1]
-
Solvent: 2-Propanol (HPLC Grade)[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]
Step-by-Step Procedure:
-
Saturation: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add 15 mL of 2-Propanol (3 vol).
-
Reflux: Heat the mixture to reflux (82°C) with stirring.
-
Observation: If solids remain, add 2-Propanol in 1 mL increments until a clear solution is obtained.[1] Do not exceed 10 volumes (50 mL).
-
-
Hot Filtration (Optional): If insoluble black specks (Pd residue or inorganic salts) are visible, filter the hot solution through a pre-warmed Celite pad.
-
Controlled Cooling (The Critical Step):
-
Remove heat and allow the flask to cool slowly to 50°C on a cork ring.
-
Seeding: At ~50-55°C, add a few seed crystals of pure product. This prevents super-saturation and oiling out.[1]
-
-
Crystallization: Once turbidity is observed, allow the flask to reach room temperature (20-25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.
-
Isolation: Filter the white/off-white needles using a Buchner funnel.[1]
-
Wash: Wash the cake with 5 mL of cold (-10°C) 2-Propanol.
-
Drying: Dry under vacuum (40°C, 50 mbar) for 6 hours.
Protocol B: Binary Solvent Recrystallization (Ethanol/Water)
Best for: Removing inorganic salts and highly polar impurities.
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of crude in 25 mL Ethanol (95%) at reflux.
-
Anti-Solvent Addition: While maintaining reflux, add warm Deionized Water dropwise.[1]
-
Cooling: Follow the controlled cooling steps in Protocol A.
-
Note: If oil droplets form, reheat to redissolve and add 5% more Ethanol, then cool more slowly with vigorous stirring.
-
Part 4: Troubleshooting & Critical Process Parameters (CPPs)
4.1 The "Oiling Out" Phenomenon Because the melting point of this compound is likely <100°C, the metastable zone width is narrow.[1] If the solution cools too fast, the compound separates as a liquid oil before organizing into a crystal lattice.[1]
-
Solution: Use the "Seeding at Cloud Point" technique.[1] Determine the temperature where the solution becomes cloudy (Cloud Point) and introduce seed crystals 2-3°C above this temperature.
4.2 Color Removal Substituted anilines often oxidize to colored quinoid species.[1]
-
Protocol: If the mother liquor is dark, add Activated Carbon (5 wt%) during the reflux step of Protocol A. Stir for 15 minutes, then perform hot filtration.
4.3 Process Workflow Diagram
Figure 2: Optimized thermal cycle emphasizing the nucleation zone to prevent oiling out.[1]
Part 5: References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 78170, 4'-Chloro-2',5'-dimethoxyacetoacetanilide (Analogous Structure).[1] Retrieved from [Link][1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for aniline purification methodologies).
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[1] (Source for solvent selection strategies in process chemistry).
Sources
Using 3-Chloro-4-(2,5-dimethylphenoxy)aniline in amide coupling reactions
Application Note: High-Efficiency Amide Coupling Protocols for 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Introduction & Reactivity Profile
3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) is a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of Type II kinase inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Its structural utility lies in the diphenyl ether moiety, which provides deep hydrophobic pocket penetration, while the aniline serves as the primary vector for amide bond formation.
However, this molecule presents specific challenges in amide coupling reactions that standard "EDC/HOBt" protocols often fail to address efficiently:
-
Electronic Deactivation: The chlorine atom at the 3-position (meta to the amine) exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen lone pair compared to unsubstituted aniline.
-
Steric & Solubility Factors: The bulky 4-(2,5-dimethylphenoxy) group significantly increases lipophilicity (cLogP ~ 4.5–5.0). This necessitates the use of non-protic, polar organic solvents (DMF, DMAc, or DCM) to maintain solubility of both the starting material and the reaction intermediates.
-
Regiochemical Stability: While the para-phenoxy group is electron-donating (+M), the overall balance makes this a "sluggish" nucleophile, requiring highly activated carboxylic acid species for quantitative conversion.
This guide outlines three field-proven protocols to maximize yield and purity, moving beyond generic textbook methods to address the specific physicochemical properties of this scaffold.
Decision Matrix: Selecting the Right Protocol
Not all couplings require the same reagents. Use the following logic flow to determine the optimal method for your specific carboxylic acid partner.
Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on the electrophile's properties.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/DIPEA)
Recommended for: Discovery chemistry, small-scale synthesis (10 mg – 5 g), and valuable chiral acids.
Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the HATU scaffold provides an intramolecular base effect (anchimeric assistance), accelerating the attack of the sluggish 3-chloroaniline nitrogen.
Materials:
-
Amine: 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 equiv)
-
Acid: Carboxylic acid partner (1.1 equiv)
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Step-by-Step:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv only). Stir at Room Temperature (RT) for 5–10 minutes.
-
Why? This pre-forms the activated ester without exposing the aniline to potential side reactions immediately. The solution should turn slightly yellow.
-
-
Addition: Add the 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 equiv) to the mixture. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash sequence: Sat. NaHCO₃ (2x) → Water (1x) → Brine (1x).
-
Note: The lipophilic nature of the product means it will stay in the organic layer, but avoid vigorous shaking if using DCM, as emulsions may form.
-
-
Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting aniline due to the amide polarity.
Protocol B: The "Steric Buster" (Ghosez Reagent)
Recommended for: Sterically hindered acids (e.g., pivalic acid derivatives) or when HATU fails.
Mechanism: Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid into an acid chloride in situ under neutral conditions. Acid chlorides are significantly more electrophilic than HATU esters, necessary to overcome the weak nucleophilicity of the 3-chloroaniline.
Materials:
-
Amine: 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 equiv)
-
Acid: Sterically hindered acid (1.2 equiv)
-
Reagent: Ghosez Reagent (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or Et3N (3.0 equiv)
-
Solvent: Anhydrous DCM (0.2 M)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid in anhydrous DCM under Nitrogen/Argon.
-
Chlorination: Add Ghosez Reagent dropwise at 0°C. Stir for 1 hour at RT.
-
Observation: Gas evolution is minimal compared to Oxalyl Chloride, making this safer and easier to handle.
-
-
Coupling: Add the Aniline (1.0 equiv) followed by Pyridine (3.0 equiv).
-
Reaction: Stir at RT overnight (12–16h).
-
Quench: Add 1M HCl carefully to quench excess reagent and protonate the pyridine.
-
Workup: Extract with DCM. Wash with NaHCO₃ to remove unreacted acid.
Protocol C: Scalable & Green (T3P - Propylphosphonic Anhydride)
Recommended for: Scale-up (>10 g) and minimizing epimerization.
Mechanism: T3P forms a mixed anhydride. It is unique because the byproduct is water-soluble (propylphosphonic acid), simplifying purification. It operates well in EtOAc, a greener solvent than DMF/DCM.
Materials:
-
Amine: 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 equiv)
-
Acid: Carboxylic acid (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc) (2.0 equiv)
-
Base: Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (0.5 M – High concentration is beneficial)
Step-by-Step:
-
Combine: In a reactor/flask, charge the Acid , Aniline , and Solvent (EtOAc).
-
Base Addition: Add Pyridine (4.0 equiv). Cool to 0°C.[4]
-
Reagent Addition: Add T3P solution dropwise.
-
Critical: T3P reaction rates are concentration-dependent. Keep the reaction concentrated (0.5 M or higher).
-
-
Reaction: Allow to warm to RT and stir for 12 hours. If conversion is <90%, heat to 60°C (T3P is thermally stable).
-
Workup: Wash the organic phase with water (2x), 0.5M HCl (2x), and NaHCO₃ (2x). The product remains in the EtOAc layer; byproducts wash away.
Quantitative Comparison of Methods
| Parameter | Protocol A (HATU) | Protocol B (Ghosez) | Protocol C (T3P) |
| Reactivity | High | Very High | Moderate |
| Steric Tolerance | Moderate | Excellent | Moderate |
| Epimerization Risk | Low | High (via Ketene) | Very Low |
| Purification | Chromatography Required | Extraction/Chromatography | Aqueous Workup (Often sufficient) |
| Cost | High | Moderate | Low (at scale) |
| Green Score | Low (DMF used) | Moderate (DCM used) | High (EtOAc used) |
Mechanistic Insight & Troubleshooting
The primary failure mode for this aniline is incomplete conversion due to the deactivated nitrogen.
Pathway Visualization: The diagram below illustrates the activation energy hurdles. The 3-Cl group pulls electron density (Red Arrow), while the HATU/Base complex must push the reaction forward.
Figure 2: Mechanistic pathway highlighting the rate-limiting nucleophilic attack.
Troubleshooting Table:
| Observation | Root Cause | Solution |
| Low Conversion (<50%) | Deactivated Aniline | Switch to Protocol B (Acid Chloride) or heat Protocol A to 60°C. |
| Emulsions during Workup | Lipophilic Phenoxy Group | Use Brine/EtOAc mix. Do not use DCM for extraction if possible. Filter through Celite if solids are present. |
| Product is Oil/Gum | High Lipophilicity | Triturate with cold Pentane or Diethyl Ether to induce crystallization. |
| Starting Material Persists | Catalyst Poisoning | Ensure DMF is amine-free (fresh). Use Pyridine instead of DIPEA for T3P. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Angewandte Chemie International Edition, 18(11), 866-867. Link
- Patterson, A. W., et al. (2011). Design and synthesis of 3-chloro-4-phenoxy-aniline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
-
ChemicalBook. (2023). 3-Chloro-4-(2,5-dimethylphenoxy)aniline Product Properties and Safety. Link
Sources
Storage and handling requirements for 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Application Notes and Protocols for 3-Chloro-4-(2,5-dimethylphenoxy)aniline
A Note on Methodological Derivation
Comprehensive safety and handling data for 3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS No. 893754-21-7) are not extensively published. The following protocols and guidelines have been synthesized by our senior scientific staff based on established best practices for closely related chloroaniline and aromatic amine compounds. These recommendations are grounded in the general hazardous properties of this chemical class, supplemented by specific supplier guidance. Researchers must always consult any available supplier-specific Safety Data Sheet (SDS) and perform their own risk assessment before commencing work.
Introduction and Chemical Profile
3-Chloro-4-(2,5-dimethylphenoxy)aniline is a substituted aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a chlorinated aniline core and a dimethylphenoxy ether linkage, suggests specific reactivity and toxicological properties that demand rigorous and informed handling procedures.
Like many substituted anilines, this compound is presumed to be toxic and readily absorbed through the skin.[2][3] Aromatic amines as a class are known to be hazardous, with potential effects including methemoglobinemia, skin and eye irritation, and organ damage upon prolonged exposure.[2][3] Furthermore, they are often classified as environmental hazards due to their toxicity to aquatic organisms.[4]
One supplier of this compound specifies the need for "cold-chain transportation," indicating that the substance may be thermally sensitive or require controlled temperatures to maintain stability and purity.[5] This directive is a critical consideration for all storage and handling protocols.
Table 1: Chemical and Physical Properties (Predicted and Known)
| Property | Value | Source |
|---|---|---|
| CAS Number | 893754-21-7 | Sigma-Aldrich[6][7] |
| Molecular Formula | C₁₄H₁₄ClNO | Sigma-Aldrich[6][7] |
| Molecular Weight | 247.72 g/mol | Sigma-Aldrich[6][7] |
| Appearance | Likely a solid or liquid, may darken on exposure to air and light. | Inferred from related anilines[5] |
| Storage Temperature | Refrigerated (2-8°C recommended) / Cold-Chain | BLDpharm[5] |
| Purity | Typically >95% for research grades. | Sigma-Aldrich[7] |
Storage and Stability
The long-term integrity of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is contingent upon strict adherence to appropriate storage conditions. The primary directive from supplier information is the necessity of maintaining a cold chain.[5]
Recommended Storage Protocol
-
Temperature: Upon receipt, immediately transfer the compound to a refrigerator set to 2-8°C . Do not store at room temperature for extended periods. The use of a temperature-logged refrigerator is highly recommended to ensure consistency.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial for preventing oxidative degradation, which is common in aniline derivatives and can lead to discoloration and impurity formation.[8][9]
-
Container: Keep the compound in the original supplier vial, which is typically designed for chemical stability. If transferring is necessary, use amber glass vials with PTFE-lined caps to prevent light exposure and ensure a tight seal.
-
Light and Moisture: Protect from light and moisture at all times.[10] Chloroanilines can be light-sensitive, and the compound is likely hygroscopic.[2][11] Store in a desiccator within the refrigerated environment if possible.
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][12] Do not store with foodstuffs or feedstuffs.[11]
Caption: Workflow for proper storage of the compound.
Handling and Personal Protective Equipment (PPE)
Given the presumed toxicity of this compound, all handling must occur within a controlled environment using appropriate engineering controls and a stringent PPE regimen.
Engineering Controls
-
Ventilation: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[12]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). Inspect for tears before use. | Chloroanilines are readily absorbed through the skin.[2] Proper glove removal technique is essential to avoid contaminating hands. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and any fine particulate matter from getting into the eyes.[12] |
| Body Protection | A full-length, flame-retardant laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of toxic particles or vapors.[3] |
Caption: Essential PPE and engineering controls.
Protocols for Use
Weighing and Solution Preparation
-
Acclimatization: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture into the compound.
-
Aliquotting: Perform all weighing operations on a tared weigh paper or in a disposable weigh boat inside a chemical fume hood. Use spark-proof tools.
-
Container Sealing: Tightly reseal the main container immediately after removing the desired amount. Purge the headspace with an inert gas before tightening the cap.
-
Dissolution: Add the weighed compound to the chosen solvent in a flask. Cap the flask and use sonication or gentle agitation to dissolve. If heating is required, use a water bath with a condenser to prevent solvent loss and vapor release.
-
Waste: Dispose of contaminated weigh boats, papers, and gloves as hazardous chemical waste.
Emergency and Spill Response
Prompt and correct response to spills or exposures is critical to mitigating harm.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Spill Cleanup Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a detergent solution and water, collecting the cleaning materials for hazardous waste disposal.
-
Report: Report the incident to the laboratory supervisor and institutional safety office.
Waste Disposal
All waste containing 3-Chloro-4-(2,5-dimethylphenoxy)aniline, including unused material, contaminated labware, and spill cleanup debris, must be treated as hazardous waste.
-
Collect in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Arrange for disposal through your institution's environmental health and safety department in accordance with local, state, and federal regulations.[3]
References
-
PubChem. Aniline. National Center for Biotechnology Information. [Link]
-
University of California, Riverside. Standard Operating Procedure for Laboratories: Aniline. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Chloroaniline. [Link]
-
Knowledge by Netgain. What are the health and safety guidelines for Aniline in workplaces? [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. [Link]
-
Sihtmäe, M., et al. Toxicity of five anilines to crustaceans, protozoa and bacteria. Journal of the Serbian Chemical Society. [Link]
-
Macsen Chemicals. 3-chloro-2-methylaniline. [Link]
Sources
- 1. Chemical Supplier - Enamine [enamine.net]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. fishersci.com [fishersci.com]
- 4. scispace.com [scispace.com]
- 5. 893754-21-7|3-Chloro-4-(2,5-dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]
- 6. 3-chloro-4-(2,5-dimethylphenoxy)aniline | 893754-21-7 [sigmaaldrich.com]
- 7. 3-chloro-4-(2,5-dimethylphenoxy)aniline | 893754-21-7 [sigmaaldrich.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. nj.gov [nj.gov]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Functionalization of the aniline group in 3-Chloro-4-(2,5-dimethylphenoxy)aniline
An Application Guide to the Strategic Functionalization of the Aniline Moiety in 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the primary amino group in 3-Chloro-4-(2,5-dimethylphenoxy)aniline. This molecule is a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably multi-kinase inhibitors such as Sorafenib. The strategic functionalization of its aniline group is paramount for the construction of diverse molecular architectures with therapeutic potential. This document outlines field-proven methodologies for key transformations including N-acylation, urea formation, N-sulfonylation, and diazotization-coupled substitutions, grounded in mechanistic principles and supported by actionable experimental procedures.
Introduction: The Strategic Importance of a Versatile Intermediate
3-Chloro-4-(2,5-dimethylphenoxy)aniline serves as a high-value building block in modern medicinal chemistry and drug development. Its structure incorporates a diaryl ether linkage, a common motif in kinase inhibitors, and a reactive aniline group. This primary aromatic amine is a versatile chemical handle, allowing for the introduction of a wide array of functional groups that can modulate a compound's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties.[1][2]
The aniline's nucleophilicity is the cornerstone of its reactivity, enabling transformations that are both reliable and scalable.[3] Understanding how to precisely manipulate this group is essential for researchers aiming to develop novel therapeutics. This guide details four critical classes of reactions targeting this amine:
-
N-Acylation: Formation of a stable amide bond, a fundamental linkage in countless pharmaceutical compounds.
-
Urea Formation: Synthesis of substituted ureas, a key pharmacophore in many kinase inhibitors, including the direct precursor to Sorafenib.[4][5][6]
-
N-Sulfonylation: Creation of sulfonamides, another privileged functional group in drug design, known for its ability to act as a hydrogen bond donor and acceptor.[7]
-
Diazotization and Subsequent Substitution: A powerful two-step sequence to replace the amino group with a wide range of substituents (halogens, cyano groups, etc.) that are not accessible through direct aromatic substitution.[8][9]
This document is designed for researchers, scientists, and drug development professionals, providing not just the "how" but the "why" behind each experimental choice, ensuring both scientific integrity and practical success.
Reaction Pathways and Core Principles
The functionalization of 3-Chloro-4-(2,5-dimethylphenoxy)aniline hinges on the controlled reaction of its nucleophilic amino group with various electrophiles.
Caption: Key functionalization pathways for 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
Application Protocol 1: N-Acylation (Amide Synthesis)
Principle: This protocol describes the formation of an amide bond via nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base is included to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion.[3]
Experimental Protocol:
-
Reagents and Equipment:
-
3-Chloro-4-(2,5-dimethylphenoxy)aniline
-
Acetyl chloride (or other desired acyl chloride/anhydride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer, round-bottom flask, dropping funnel, nitrogen inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Detailed Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 eq.).
-
Dissolve the aniline in anhydrous DCM (approx. 0.2 M concentration).
-
Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate dropping funnel, dissolve acetyl chloride (1.1 eq.) in a small volume of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography.
-
Data Summary Table:
| Parameter | Value |
| Aniline | 1.0 eq. |
| Acylating Agent | 1.1 eq. |
| Base | 1.2 eq. (Pyridine or Et₃N) |
| Solvent | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Application Protocol 2: Urea Formation (Synthesis of a Sorafenib Precursor)
Principle: The synthesis of N,N'-disubstituted ureas is a cornerstone of kinase inhibitor chemistry. This can be achieved by reacting the aniline with an isocyanate or, in a more controlled and scalable approach, with a phenyl carbamate.[5][10] The phenyl carbamate route avoids the handling of highly reactive and toxic isocyanates.[10]
Experimental Protocol:
-
Reagents and Equipment:
-
3-Chloro-4-(2,5-dimethylphenoxy)aniline
-
Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate
-
Pyridine or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, condenser, nitrogen inlet, heating mantle
-
-
Detailed Procedure:
-
Charge a round-bottom flask with 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 eq.) and Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.05 eq.).
-
Add anhydrous pyridine (or DMF) to achieve a concentration of approx. 0.5 M.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Stir at this temperature for 3-6 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the solvent (pyridine or DMF) under high vacuum.
-
Dissolve the residue in ethyl acetate. Wash the organic solution with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude solid is typically triturated with a solvent like diethyl ether or a mixture of hexane/ethyl acetate to induce crystallization and remove impurities. Further purification can be achieved by column chromatography if necessary.
-
Caption: Workflow for the synthesis of a Sorafenib-like urea derivative.
Application Protocol 3: N-Sulfonylation (Sulfonamide Synthesis)
Principle: Aromatic sulfonamides are synthesized by reacting an aniline with a sulfonyl chloride in the presence of a base. This reaction is analogous to N-acylation. Modern methods also allow for milder, photoredox-catalyzed approaches using sulfinate salts, which can be advantageous for sensitive substrates.[7][11] This protocol details the classical and robust sulfonyl chloride method.
Experimental Protocol:
-
Reagents and Equipment:
-
3-Chloro-4-(2,5-dimethylphenoxy)aniline
-
p-Toluenesulfonyl chloride (or other desired sulfonyl chloride)
-
Pyridine
-
Magnetic stirrer, round-bottom flask, nitrogen inlet
-
-
Detailed Procedure:
-
Dissolve 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 eq.) in pyridine at room temperature in a round-bottom flask. Pyridine acts as both the solvent and the base.
-
To this solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture slowly into a beaker containing ice and concentrated HCl. This will precipitate the product and form the soluble pyridinium hydrochloride salt.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any remaining pyridinium salts.
-
Purification: Dry the crude product. Recrystallization from ethanol is often sufficient to yield the pure sulfonamide.
-
Data Summary Table:
| Parameter | Value |
| Aniline | 1.0 eq. |
| Sulfonyl Chloride | 1.1 eq. |
| Base/Solvent | Pyridine |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
Application Protocol 4: Diazotization and Sandmeyer Reaction
Principle: This powerful two-step transformation first converts the primary amine into an aryl diazonium salt, which is an excellent leaving group (N₂ gas).[12][13] The diazonium salt is typically generated in situ at low temperatures (0-5 °C) and immediately used in the second step. The Sandmeyer reaction utilizes a copper(I) catalyst to replace the diazonium group with a nucleophile, such as a halide or cyanide, via a radical-nucleophilic aromatic substitution mechanism.[14][15]
CAUTION: Aryl diazonium salts can be explosive when isolated and dry. These reactions must be performed at low temperatures and the intermediate should never be isolated.
Caption: The two-stage process of diazotization followed by a Sandmeyer reaction.
Experimental Protocol (Example: Chloro-dediazoniation):
-
Reagents and Equipment:
-
3-Chloro-4-(2,5-dimethylphenoxy)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Magnetic stirrer, beakers, thermometer, ice-salt bath
-
-
Detailed Procedure:
-
Diazotization: In a beaker, add 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 eq.) to concentrated HCl (3.0 eq.) and water. Stir and cool the mixture to 0-5 °C in an ice-salt bath until a fine slurry of the hydrochloride salt forms.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a small amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold aniline slurry, keeping the temperature strictly below 5 °C. The solid will dissolve as the diazonium salt forms. Stir for an additional 20 minutes in the cold bath.
-
Sandmeyer Reaction: In a separate, larger beaker, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl (2.0 eq.). Warm gently if necessary to dissolve, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas evolution) will occur.
-
After the addition is complete, gently warm the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic extract with water and then with dilute NaOH solution to remove any phenolic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting aryl chloride can be purified by vacuum distillation or column chromatography.
-
Conclusion
The aniline group of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is a powerful and versatile platform for molecular elaboration. The protocols detailed herein for N-acylation, urea synthesis, N-sulfonylation, and diazotization provide researchers with a robust toolkit for creating diverse libraries of compounds for drug discovery and development. The successful application of these methods requires a solid understanding of the underlying chemical principles and careful attention to experimental conditions, particularly for the handling of sensitive intermediates like diazonium salts. These field-tested procedures offer reliable starting points for the synthesis of next-generation therapeutics based on this critical molecular scaffold.
References
- Chemical Properties of Aromatic Amines: Reactions & Applications - Pharmacareerinsider. (2024).
- Reactions of aromatic amines | PDF - Slideshare.
- Reactions of Aromatic Amines | PDF - Scribd.
- Aromatic Amines - SUNDARBAN MAHAVIDYALAYA.
- Reaction of Amines with Nitrous Acid - MSU chemistry.
- Synthesis of Sorafenib - Chinese Pharmaceutical Journal. (2009).
- Convenient Synthesis of Sorafenib and Its Derivatives.
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023).
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
- Novel Process For The Preparation Of Sorafenib - QuickCompany.
-
Sandmeyer Reaction - SynArchive. Available at: [Link]
- Synthesis method for sorafenib - Google Patents. (2014).
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022).
-
Mild Sulfonylation of Anilines - ChemistryViews. (2017). Available at: [Link]
- diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023).
-
Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Direct sulfonylation of anilines mediated by visible light - RSC Publishing. Available at: [Link]
Sources
- 1. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]
- 2. Reactions of aromatic amines | PDF [slideshare.net]
- 3. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Novel Process For The Preparation Of Sorafenib [quickcompany.in]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. tarjomefa.com [tarjomefa.com]
- 11. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. lscollege.ac.in [lscollege.ac.in]
The 3-Chloro-4-(2,5-dimethylphenoxy)aniline Scaffold: A Privileged Motif in Kinase Inhibitor Design
Application Note and Protocols for Drug Discovery Professionals
Introduction: The Strategic Importance of the Substituted Phenoxyaniline Scaffold
In the landscape of modern oncology drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their ability to favorably interact with the ATP-binding site of various kinases. The 3-chloro-4-phenoxyaniline core, particularly with further substitutions such as the 2,5-dimethylphenoxy group, represents one such scaffold. The strategic placement of the chloro and phenoxy groups on the aniline ring provides a vector for potent and selective kinase inhibition.
The aniline nitrogen and the ether oxygen can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor, facilitating critical interactions with the kinase hinge region. The 3-chloro substituent can modulate the pKa of the aniline and provide additional interactions within the binding pocket. The 4-(2,5-dimethylphenoxy) group offers a large, lipophilic moiety that can extend into hydrophobic regions of the ATP-binding site, contributing to both potency and selectivity. This application note will provide a detailed guide on the utilization of the 3-chloro-4-(2,5-dimethylphenoxy)aniline scaffold in kinase inhibitor research, including synthetic strategies, protocols for biological evaluation, and an analysis of its role in structure-activity relationships.
Synthesis of a Representative Kinase Inhibitor Intermediate
While the direct application of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is not extensively documented in publicly available literature, its synthesis as a key intermediate for more complex inhibitors follows established organic chemistry principles. The following protocol outlines a representative synthesis based on analogous structures found in medicinal chemistry literature. The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether, followed by the reduction of a nitro group to the desired aniline.
Protocol 1: Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Step 1: Synthesis of 1-chloro-2-(2,5-dimethylphenoxy)-4-nitrobenzene
-
To a solution of 2,5-dimethylphenol (1.22 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,4-dichloronitrobenzene (1.92 g, 10 mmol) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-chloro-2-(2,5-dimethylphenoxy)-4-nitrobenzene.
Step 2: Reduction to 3-Chloro-4-(2,5-dimethylphenoxy)aniline
-
Dissolve the 1-chloro-2-(2,5-dimethylphenoxy)-4-nitrobenzene (2.77 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add iron powder (2.79 g, 50 mmol) and a catalytic amount of ammonium chloride (0.27 g, 5 mmol).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours, monitoring the reduction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Chloro-4-(2,5-dimethylphenoxy)aniline. The product can be further purified by column chromatography if necessary.
Biological Evaluation of Kinase Inhibitors Incorporating the Scaffold
The utility of the 3-chloro-4-(2,5-dimethylphenoxy)aniline scaffold is ultimately determined by the biological activity of the final kinase inhibitor. The following protocols describe standard assays for evaluating the potency and cellular effects of novel inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based ATP detection assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (synthesized using the aniline intermediate) in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at 2x the final desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of each concentration of the diluted test compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of the 2x kinase solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding a commercially available luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Representative Inhibitor | Target Kinase | IC50 (nM) |
| Compound X (Hypothetical) | MEK1 | 15 |
| Compound Y (Hypothetical) | PDGFRβ | 25 |
| Staurosporine (Control) | Multiple | <10 |
Table 1: Hypothetical in vitro inhibitory activity of compounds derived from the 3-chloro-4-phenoxyaniline scaffold against representative kinases.
Protocol 3: Cellular Western Blot for Target Engagement
This protocol is designed to assess the ability of a kinase inhibitor to block the phosphorylation of a downstream substrate in a cellular context, confirming target engagement.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., A375 for BRAF/MEK pathway, HCT116 for various pathways) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2-4 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK for the MAPK pathway) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The 3-chloro-4-phenoxyaniline scaffold serves as a critical anchor for kinase inhibitors. Structure-activity relationship studies on analogous series of compounds have revealed key insights:
-
The Aniline Core: The aniline moiety often forms one or two hydrogen bonds with the hinge region of the kinase, a crucial interaction for potent inhibition.
-
The 3-Chloro Group: The presence of a chlorine atom at the 3-position of the aniline ring can enhance binding affinity through favorable interactions with the protein. It also influences the electronics of the aniline, which can be important for the strength of the hinge-binding interactions.
-
The 4-Phenoxy Group: This bulky group typically occupies a hydrophobic pocket adjacent to the ATP-binding site. The substitution pattern on this phenoxy ring is a key determinant of kinase selectivity. The 2,5-dimethyl substitution, for example, provides steric bulk and lipophilicity that can be tailored to fit the specific topology of the target kinase's active site.
By systematically modifying the substituents on the phenoxy ring and exploring different chemical linkers to other parts of the inhibitor, medicinal chemists can fine-tune the potency and selectivity profile of compounds based on the 3-chloro-4-phenoxyaniline scaffold.
Visualizing the Workflow and Signaling Context
Caption: A generalized workflow for the discovery of kinase inhibitors utilizing the 3-chloro-4-(2,5-dimethylphenoxy)aniline scaffold.
Caption: The MAPK signaling pathway, a common target for kinase inhibitors, with the point of intervention for a MEK inhibitor highlighted.
Conclusion
The 3-chloro-4-(2,5-dimethylphenoxy)aniline scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its inherent structural and electronic properties provide a solid foundation for achieving high-potency and selective inhibition of various kinase targets. The synthetic and biological evaluation protocols provided herein offer a framework for researchers to explore the potential of this privileged scaffold in the development of next-generation targeted cancer therapies.
References
-
Wallace, E. M., Lyssikatos, J. P., & Suto, M. J. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825–2828. [Link]
-
Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. [Link]
Sources
Troubleshooting & Optimization
Identifying common impurities in 3-Chloro-4-(2,5-dimethylphenoxy)aniline samples
Topic: Troubleshooting Impurity Profiles & Analytical Anomalies
Document ID: TSC-2025-CDPA | Status: Active | Tier: Level 3 (Senior Scientist Support)
Introduction: The "Hidden" Chemistry of Diaryl Ethers
Welcome to the technical support hub for 3-Chloro-4-(2,5-dimethylphenoxy)aniline . If you are accessing this guide, you are likely encountering purity issues during the synthesis or analysis of this intermediate.
This molecule is a classic "trap" for process chemists. It combines an electron-rich aniline, a labile chlorine atom, and a bulky phenoxy ether linkage. The interaction between these functional groups creates a specific set of impurities that often co-elute during HPLC or silently degrade your yield during scale-up.
This guide moves beyond basic "purity checks" to address the mechanistic origins of these impurities and provides self-validating protocols to eliminate them.
Part 1: The Impurity Matrix (Identification Guide)
The table below summarizes the four most persistent impurities found in samples of 3-Chloro-4-(2,5-dimethylphenoxy)aniline. Use this to correlate your LC-MS data with likely synthetic origins.
Table 1: Common Impurity Profile & Diagnostic Signals
| Impurity Name | Structure Description | Relative Retention (RRT)* | Mass Spec Signature (ESI+) | Mechanistic Origin |
| IMP-A (Des-Chloro) | 4-(2,5-dimethylphenoxy)aniline | ~0.85 - 0.90 | [M-34+H]⁺ (Loss of Cl pattern) | Hydrodehalogenation: Over-reduction of the Cl atom during the nitro-reduction step (common with Pd/C). |
| IMP-B (Precursor) | 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene | ~1.20 - 1.35 | [M+30+H]⁺ (No amine, +O2) | Incomplete Reduction: Stalled hydrogenation due to catalyst poisoning or insufficient H₂ pressure. |
| IMP-C (Phenol) | 2,5-Dimethylphenol | ~1.10 (Tails heavily) | [M-125+H]⁺ (Fragment) | Carryover: Unreacted starting material from the S_NAr coupling step. |
| IMP-D (Azo-Dimer) | 4,4'-bis(2,5-dimethylphenoxy)-3,3'-dichloroazobenzene | ~1.80+ (Late eluter) | [2M-2]⁺ (High mass dimer) | Condensation: Base-catalyzed coupling of nitroso intermediates during reduction. |
*RRT is estimated based on a standard C18 gradient (Water/ACN + 0.1% Formic Acid).
Part 2: Troubleshooting Workflows (Q&A Format)
Issue 1: "I see a large M-34 peak in my LC-MS. Is my product degrading?"
Diagnosis: You are likely seeing IMP-A (The Des-Chloro Impurity) . This is not degradation; it is a side-reaction generated during the synthesis of the aniline from its nitro precursor.
The Mechanism: If you used Palladium on Carbon (Pd/C) to reduce the nitro group, the catalyst often attacks the Carbon-Chlorine bond after the nitro group is reduced. This is known as hydrodehalogenation .[1] The amino group on the ring makes the chlorine more susceptible to oxidative addition by Palladium.
Corrective Protocol:
-
Switch Catalysts: Move from Pd/C to Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel . These are far less active toward aryl chlorides.
-
Chemical Reduction: If catalytic hydrogenation is too aggressive, use a classical Iron/Acetic Acid (Fe/AcOH) or Tin(II) Chloride (SnCl₂) reduction. These methods are chemoselective and will preserve the chlorine atom.
-
Additive Inhibition: If you must use Pd/C, add 0.5 equivalents of Diphenylsulfide or use a commercially available "poisoned" catalyst to inhibit the de-halogenation active sites.
Issue 2: "My HPLC peaks are broad/tailing, and I can't separate the starting phenol."
Diagnosis: This is a pH mismatch. Both the aniline (basic) and the phenol impurity (acidic) are sensitive to mobile phase pH.
The Mechanism: At neutral pH, the aniline moiety interacts with residual silanols on the silica column, causing tailing. Simultaneously, the 2,5-dimethylphenol may partially ionize, broadening its peak.
Optimized HPLC Method (Self-Validating):
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Ammonium Acetate (pH ~6.5) OR 0.1% Ammonia (High pH).
-
Why? High pH (>9) keeps the aniline unprotonated (sharp peak) and the phenol fully ionized (shifts retention time earlier), maximizing separation.
-
-
Gradient: 5% to 95% Acetonitrile over 15 minutes.
-
Detection: 254 nm (General) and 280 nm (Specific for the phenolic ring).
Issue 3: "The sample is turning reddish-brown upon storage."
Diagnosis: Oxidative instability leading to IMP-D (Azo/Azoxy species) or simple aniline oxidation (Quinone imines).
The Fix: Anilines with electron-donating ether groups are prone to air oxidation.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Salt Formation: Convert the free base aniline to its Hydrochloride (HCl) salt .
-
Protocol: Dissolve the oil in diethyl ether, cool to 0°C, and bubble dry HCl gas or add 4M HCl in Dioxane. The resulting solid salt is significantly more stable against oxidation than the free base.
-
Part 3: Visualizing the Problem
Diagram 1: The Impurity Genesis Tree
This diagram maps exactly where each impurity enters your workflow, allowing you to target the specific process step for remediation.
Caption: Flowchart identifying the synthetic origin of key impurities (Red/Yellow nodes) relative to the main process flow.
Diagram 2: Analytical Decision Matrix
Use this logic flow to troubleshoot your HPLC results.
Caption: Decision tree for rapid diagnosis of HPLC anomalies based on Mass Spectrometry data.
Part 4: References & Validated Sources
-
Hydrodehalogenation Mechanisms:
-
HPLC Method Development for Anilines:
-
Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
-
Source: American Pharmaceutical Review.
-
Context: Supports the use of high pH buffers (Ammonium Hydroxide) for sharpening aniline peaks and separating phenolic impurities.
-
Link:[Link]
-
-
Synthesis of Diaryl Ethers (Rafoxanide Analogue):
-
Title: A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide.
-
Source: Chemical Papers (Springer/PMC).
-
Context: Validates the S_NAr coupling conditions and Fe/AcOH reduction route for this specific chemical scaffold.
-
Link:[Link]
-
-
Catalytic Inhibition Strategies:
Sources
Optimizing temperature and pressure for 3-Chloro-4-(2,5-dimethylphenoxy)aniline reactions
Welcome to the technical support center for the synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this multi-step synthesis. The core of this process involves two critical transformations: a copper-catalyzed Ullmann condensation to form the diaryl ether backbone, followed by the reduction of a nitro group to the target aniline. This document provides a detailed question-and-answer-based approach to navigate the nuances of temperature and pressure optimization for both key reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-Chloro-4-(2,5-dimethylphenoxy)aniline?
The most common and industrially relevant synthesis proceeds in two key stages:
-
Ullmann Condensation (C-O Coupling): This step involves the formation of a diaryl ether by coupling an activated aryl halide, typically 3,4-dichloronitrobenzene, with 2,5-dimethylphenol. This reaction is catalyzed by a copper species.[1][2][3][4]
-
Nitro Group Reduction (NO₂ → NH₂): The resulting intermediate, 1-chloro-2-(2,5-dimethylphenoxy)-4-nitrobenzene, is then reduced to the final product, 3-Chloro-4-(2,5-dimethylphenoxy)aniline. This is commonly achieved via catalytic hydrogenation or chemical reduction using metals like iron.[5][6]
Each step has distinct optimal conditions, particularly concerning temperature and pressure.
Q2: For the Ullmann condensation step, what are the typical temperature ranges, and is pressure a critical factor?
Temperature: The Ullmann reaction has evolved significantly.
-
Traditional Conditions: Historically, these reactions required very high temperatures, often exceeding 180-210 °C, and stoichiometric amounts of copper powder in high-boiling polar solvents like DMF or N-methylpyrrolidone (NMP).[1]
-
Modern Catalytic Systems: The introduction of soluble copper(I) catalysts (e.g., CuI) and ligands (e.g., phenanthroline, N,N-dimethyl glycine) has dramatically lowered the required temperature.[2] Optimized, modern procedures often run at temperatures between 70 °C and 120 °C .[6][7][8] The optimal temperature is a balance; it must be high enough to overcome the activation energy but low enough to prevent thermal decomposition of reactants or products.
Pressure: For the liquid-phase Ullmann condensation, pressure is generally not a primary variable to optimize . The reaction is typically conducted at atmospheric pressure under an inert atmosphere (e.g., Nitrogen or Argon). The main purpose of the inert atmosphere is to prevent oxygen from interfering with the catalytic cycle, which involves sensitive Cu(I) and potentially Cu(III) intermediates.[2]
Q3: What are the recommended temperature and pressure settings for the nitro group reduction step?
The optimal conditions for this step depend entirely on the chosen methodology.
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Platinum on carbon, Palladium on carbon).[9][10]
-
Temperature: Typically ranges from room temperature to a moderately elevated 80-110 °C .[11] The reaction is exothermic, so temperature control may be necessary to prevent runaway reactions and the formation of dehalogenated byproducts.
-
Pressure: This is a critical parameter . Hydrogen pressure is directly related to its concentration in the solvent, thus influencing the reaction rate. Common pressures range from 20 psi to 1.0 MPa .[9][10] Higher pressures can accelerate the reaction but also increase the risk of side reactions like dehalogenation.
-
-
Chemical Reduction: This involves using a reducing metal in an acidic or neutral medium (e.g., iron powder in acetic acid or with ammonium chloride).[5][6]
Troubleshooting Guide: Temperature & Pressure Optimization
Problem 1: My Ullmann condensation (C-O coupling) is slow or stalling.
-
Initial Diagnosis: Before aggressively increasing the temperature, it's crucial to verify the integrity of your catalytic system. Inefficient reactions are often caused by catalyst deactivation or suboptimal reagent quality rather than insufficient heat.[12]
-
Troubleshooting Steps & Scientific Rationale:
-
Verify Inert Atmosphere: The Cu(I) species central to the catalytic cycle can be oxidized by atmospheric oxygen, rendering it inactive. Ensure your flask was properly purged and is maintained under a positive pressure of Nitrogen or Argon.
-
Check Base and Solvent Quality: The base (often K₂CO₃ or Cs₂CO₃) is critical for deprotonating the phenol.[8] Ensure it is anhydrous. Solvents must also be dry and of high purity, as impurities can poison the catalyst.
-
Gradual Temperature Increase: If the above factors are controlled, a modest increase in temperature (in 10 °C increments) is a valid strategy. According to the Arrhenius equation, reaction rates increase exponentially with temperature. However, monitor the reaction closely by TLC or LC-MS for any signs of product decomposition or the appearance of new side spots.[12] A temperature of 110-120 °C is a common upper limit for modern ligand-assisted Ullmann reactions.[6]
-
Consider a Different Ligand/Catalyst System: If high temperatures are still ineffective, your specific substrates may require a more active catalytic system. Soluble copper catalysts like bromo(triphenylphosphine)copper(I) can be effective at lower temperatures.[8][13]
-
Problem 2: I am observing significant dehalogenation (loss of the Chloro- group) during the nitro reduction.
-
Initial Diagnosis: Dehalogenation is a common side reaction during the reduction of halogenated nitroarenes, particularly with catalytic hydrogenation. It is highly sensitive to temperature, pressure, and catalyst choice.
-
Troubleshooting Steps & Scientific Rationale:
-
If using Catalytic Hydrogenation:
-
Reduce H₂ Pressure: This is the most effective first step. Lowering the hydrogen pressure reduces the activity of the catalyst towards C-Cl bond hydrogenolysis. Try reducing the pressure by 25-50% and monitoring the effect on selectivity.
-
Lower the Reaction Temperature: Hydrogenolysis has a different activation energy than nitro reduction. Lowering the temperature (e.g., from 80 °C to 40-50 °C) can disproportionately slow the undesired dehalogenation reaction.[10]
-
Add a Catalyst Modifier: In some cases, adding a small amount of a catalyst poison or modifier (like a metal oxide) can selectively inhibit the sites responsible for dehalogenation without stopping the desired nitro reduction.
-
-
If using Chemical Reduction (e.g., Fe/Acid):
-
Control the Exotherm: These reactions can be highly exothermic. Poor temperature control can create localized hot spots where dehalogenation is more likely. Ensure efficient stirring and consider slower addition of the acid or portion-wise addition of the iron powder to maintain a steady internal temperature.
-
Switch to a Milder System: If temperature control is insufficient, consider using a milder reducing system like iron powder with ammonium chloride in aqueous ethanol, which often proceeds smoothly at reflux without excessive heat generation.[5][6]
-
-
Data Summary Tables
Table 1: Typical Parameter Ranges for Ullmann Condensation
| Parameter | Value/Range | Rationale & Key Considerations |
| Catalyst | CuI (5-10 mol%) | A common, effective Cu(I) source. Other sources like Cu(OAc)₂ can also be used.[14] |
| Base | Cs₂CO₃ or K₂CO₃ (2.0 equiv) | Cesium carbonate is often more effective due to its higher solubility and basicity.[8] |
| Solvent | DMF, NMP, Toluene, Dioxane | High-boiling, polar aprotic solvents are typical for dissolving the ionic intermediates.[1] |
| Temperature | 70 - 120 °C | Lower end for highly active catalysts/ligands; upper end for less reactive substrates.[7][8] |
| Pressure | Atmospheric (under N₂/Ar) | Primarily to ensure an inert environment and prevent catalyst oxidation. |
Table 2: Comparison of Nitro Reduction Methods and Key Parameters
| Parameter | Catalytic Hydrogenation | Chemical Reduction (Fe/Acid) |
| Reagents | H₂ (gas), Pd/C or Pt/C catalyst | Fe powder, Acetic Acid or HCl |
| Temperature | 40 - 100 °C | 80 - 100 °C (Reflux) |
| Pressure | Critical (20-100 psi) | Atmospheric |
| Pros | High purity, clean workup | Inexpensive, robust, no special pressure equipment needed |
| Cons | Requires pressure equipment, risk of dehalogenation, catalyst cost | Stoichiometric metal waste, sometimes requires tedious workup to remove iron salts |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Ullmann Condensation
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a condenser and nitrogen inlet, add CuI (0.1 equiv), 2,5-dimethylphenol (1.0 equiv), and a base like K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[15]
-
Solvent & Reactant Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the 3,4-dichloronitrobenzene (1.1 equiv).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 110 °C). Monitor the reaction's progress by TLC or LC-MS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove the copper catalyst and base. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[16]
References
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
-
Férriz, J. M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(227). Retrieved from [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION Diaryl Ether Synthesis in Supercritical Carbon Dioxide in Batch and Continuous Flow Mode. Retrieved from [Link]
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39, 2937-2940. Retrieved from [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865–2879. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
IntechOpen. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. people.umass.edu [people.umass.edu]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. How To [chem.rochester.edu]
Overcoming steric hindrance in 3-Chloro-4-(2,5-dimethylphenoxy)aniline derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-(2,5-dimethylphenoxy)aniline and its derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and modification of this sterically hindered molecule. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a major issue with 3-Chloro-4-(2,5-dimethylphenoxy)aniline?
A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of substituents near the reactive site.[1] In 3-Chloro-4-(2,5-dimethylphenoxy)aniline, the large 2,5-dimethylphenoxy group, particularly the two methyl groups in ortho and meta positions relative to the ether linkage, creates a significant steric shield around the molecule. This bulkiness primarily affects two key reactive sites:
-
The Aniline Nitrogen (NH2): The lone pair of electrons on the nitrogen is less accessible to incoming electrophiles or metal catalysts, making reactions like N-alkylation, N-arylation, and acylation challenging.
-
Ortho Positions on the Aniline Ring: The positions adjacent to the amine and chloro substituents are sterically crowded, impeding electrophilic aromatic substitution reactions.
This steric congestion can lead to low reaction yields, slow reaction rates, or complete failure of the desired transformation.[2]
Q2: Which reactions are most commonly affected by steric hindrance in this class of compounds?
A2: The most common issues arise in cross-coupling reactions that are fundamental to drug development and materials science. Specifically:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): Forming a new bond between the aniline nitrogen and an aryl halide is often difficult due to the inability of the bulky catalyst-reactant complex to form efficiently.[3][4]
-
Copper-Catalyzed C-N Cross-Coupling (Ullmann-type Reactions): Similar to palladium catalysis, copper-catalyzed N-arylation can be challenging with sterically demanding partners.[5]
-
Acylation and Amide Bond Formation: The reaction of the aniline with bulky acyl chlorides or carboxylic acids can be sluggish, requiring more forcing conditions or specific coupling agents.
-
Substitution Reactions on the Aromatic Ring: While less common, further functionalization of the aniline ring can be regioselectively challenging due to the directing effects and steric blocking of the existing substituents.
Q3: What are the primary strategies to overcome steric hindrance in these reactions?
A3: A multi-faceted approach is typically required. The core principle is to modify the reaction system to make the transition state more accessible. The key levers are:
-
Catalyst and Ligand Selection: This is often the most critical factor. Using catalysts with ligands specifically designed for bulky substrates is essential. These ligands are typically large themselves but are structured to create an active site that can accommodate hindered reactants.[3][6]
-
Reaction Conditions: Increasing temperature can provide the necessary activation energy to overcome the steric barrier.[2][7] Longer reaction times may also be necessary.
-
Base and Solvent Choice: The choice of base and solvent can influence the reactivity of the nucleophile and the stability of the catalytic intermediates. Strong, non-nucleophilic bases and polar aprotic solvents are often preferred.[2][7]
Troubleshooting Guide 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This is the premier method for N-arylation but is highly sensitive to steric effects.[3][8] Low or no yield is a common problem when coupling 3-Chloro-4-(2,5-dimethylphenoxy)aniline with substituted aryl halides.
Problem: Low to No Yield in Buchwald-Hartwig Amination
Use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for sterically hindered C-N coupling.
Detailed Solutions & Causality
1. The Critical Role of the Ligand
For sterically hindered substrates, standard ligands like PPh₃ or even bidentate ligands like BINAP may fail.[3] The solution is to use highly specialized, bulky, and electron-rich monophosphine ligands, often referred to as "Buchwald ligands."
-
Why they work: These ligands promote the crucial reductive elimination step in the catalytic cycle, which is often the rate-limiting step for hindered substrates. Their bulk facilitates the formation of a coordinatively unsaturated L-Pd(Ar)(NRR') intermediate, from which the product is easily released.
-
Recommended Ligands:
-
XPhos: Excellent for sterically demanding couplings.
-
SPhos: Another highly active and versatile ligand.
-
RuPhos: Particularly effective for hindered systems.
-
tBuXPhos: The tert-butyl groups add even more bulk, which can be beneficial in extremely challenging cases.
-
| Ligand | Typical Catalyst Loading | Common Base | Temperature (°C) | Notes |
| PPh₃ | 2-5 mol% | NaOtBu | 80-100 | Often fails with hindered substrates. |
| BINAP | 1-3 mol% | Cs₂CO₃ | 100-110 | Better than PPh₃, but can struggle with ortho-substituted partners.[9] |
| XPhos | 1-2 mol% | K₃PO₄ | 100-120 | Recommended starting point. High success rate for hindered anilines.[2] |
| SPhos | 1-2 mol% | K₃PO₄, Cs₂CO₃ | 100-120 | Broadly applicable and highly effective.[2] |
2. Base Selection
The base plays a role in deprotonating the aniline and regenerating the Pd(0) catalyst. For hindered substrates, a strong, non-nucleophilic base is crucial to avoid side reactions.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for hindered couplings, often providing cleaner reactions than alkoxides.
-
Cesium Carbonate (Cs₂CO₃): Another effective and widely used base. Its solubility in some organic solvents can be advantageous.
-
Sodium tert-butoxide (NaOtBu): A very strong base that can be effective, but may lead to side reactions with sensitive functional groups.
-
3. Reaction Conditions
-
Temperature: Higher temperatures (100-120 °C) are often necessary to overcome the activation energy barrier imposed by steric repulsion.[2]
-
Solvent: Anhydrous, degassed toluene or dioxane are standard choices.[9]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. It is critical to thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Caption: General workflow for a Buchwald-Hartwig cross-coupling experiment.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 eq.), the desired aryl halide (1.1-1.3 eq.), and potassium phosphate (2.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the Palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4 mol%) and add them to the Schlenk flask.
-
Solvent and Degassing: Add anhydrous, degassed toluene. Seal the flask and sparge the solution with Argon for 15-20 minutes.
-
Reaction: Heat the mixture to 100-120 °C in a preheated oil bath. The high temperature is crucial to overcome the activation barrier.[2] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Troubleshooting Guide 2: Copper-Catalyzed C-O/C-N Coupling (Ullmann-Type Reactions)
Copper-catalyzed couplings are an economical alternative to palladium and can be effective for hindered substrates, though they often require higher temperatures.[8][10][11] For diaryl ether synthesis involving a hindered phenol, specific conditions are necessary.
Problem: Low Yield in Ullmann Diaryl Ether Synthesis
Key Insight: For hindered substrates, the choice of ligand and solvent is paramount. Traditional Ullmann conditions (stoichiometric copper, high temperature, no ligand) are often ineffective.[10]
Solutions & Causality
-
Use a Ligand for Copper: Ligands accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.
-
Why it works: The ligand stabilizes the copper center and facilitates the oxidative addition and reductive elimination steps, similar to the role of phosphines in palladium catalysis.
-
Recommended Ligands:
-
-
Optimize Solvent and Base:
-
Solvent: DMSO has been shown to be a superior solvent for hindered copper-catalyzed O-arylation compared to more common solvents like dioxane or toluene.[14]
-
Base: Potassium phosphate (K₃PO₄) is a highly effective base for these reactions, often outperforming cesium carbonate (Cs₂CO₃) for challenging substrates.[14]
-
Experimental Protocol: Copper-Catalyzed O-Arylation of a Hindered Phenol
Step-by-Step Methodology:
-
Setup: In an oven-dried screw-cap vial, combine the sterically hindered phenol (1.0 eq.), the aryl iodide or bromide (1.5 eq.), copper(I) iodide (CuI, 5-10 mol%), picolinic acid (20 mol%), and K₃PO₄ (2.0 eq.).
-
Solvent: Add anhydrous DMSO.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 24 hours.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate and water, and stir the mixture.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, and filter through a pad of silica gel. Concentrate the filtrate and purify the residue by column chromatography.[12]
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Virkap, S. S., & Tunge, J. A. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1899-1905. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
-
Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. [Link]
-
Computational studies reveal that steric interactions preclude the formation of (E/E)NHC-CDIs. ResearchGate. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Jones, G. O., et al. (2013). Computational investigations on base-catalyzed diaryl ether formation. IBM Research. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis of New Sterically Hindered Anilines. ResearchGate. [Link]
-
Bott, G., Field, L. D., & Sternhell, S. (1980). Steric effects. A study of a rationally designed system. Journal of the American Chemical Society, 102(17), 5618-5626. [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. PubMed. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing). [Link]
Sources
- 1. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.princeton.edu [chemistry.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. mdpi.com [mdpi.com]
- 11. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Removing unreacted starting materials from 3-Chloro-4-(2,5-dimethylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive troubleshooting framework for the purification of 3-Chloro-4-(2,5-dimethylphenoxy)aniline. As a key intermediate in various research and development pipelines, its purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve common purification challenges encountered during its synthesis.
Troubleshooting & FAQs: Isolating High-Purity 3-Chloro-4-(2,5-dimethylphenoxy)aniline
The synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, commonly achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, often results in a crude product containing a mixture of unreacted starting materials, catalysts, and side products.[1][2][3][4] The following question-and-answer guide addresses the most frequent purification hurdles.
Q1: My crude product is a dark brown or black oil. How can I remove the color and obtain a solid product?
A1: Root Cause & Strategy
Dark coloration in crude aniline products typically stems from two sources: residual nitroaromatic intermediates from an incomplete reduction step, and the oxidation of the aniline product itself, which is common for aromatic amines exposed to air.[5] The strategy is to first decolorize the solution and then induce crystallization or proceed with chromatography.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is a highly effective method for adsorbing high-molecular-weight colored impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-2% by weight of your crude material).
-
Gently heat and stir the mixture for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color.[6]
-
-
Flash Column Chromatography: If discoloration is persistent, it is likely due to impurities with polarity similar to the product. Flash chromatography is the most robust solution. A gradient elution from a non-polar solvent (like heptane) to a more polar one (like ethyl acetate) will separate the less polar desired aniline from the more polar, colored byproducts.[6]
Q2: TLC analysis confirms the presence of unreacted 2,5-dimethylphenol. What is the most efficient removal method?
A2: Exploiting Acidity for Separation
This is a classic purification challenge that can be easily solved by leveraging the difference in acidity between the phenolic starting material and the basic aniline product. 2,5-dimethylphenol is acidic (pKa ~10), while the aniline is basic.
Troubleshooting Steps:
-
Acid-Base Liquid-Liquid Extraction: This is the most efficient and scalable method.
-
Dissolve the crude mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it with a dilute aqueous base, such as 1M sodium hydroxide (NaOH).[6] The NaOH will deprotonate the acidic phenol, forming the water-soluble sodium 2,5-dimethylphenoxide, which partitions into the aqueous layer. The basic aniline remains in the organic layer.
-
Separate the layers and repeat the aqueous wash if necessary (monitor by TLC).
-
Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and water.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Q3: My NMR spectrum indicates contamination with a starting material like 3,4-dichloroaniline. How can I separate these two anilines?
A3: Leveraging Polarity Differences
Separating two anilines with similar basicity via extraction is impractical. However, 3-Chloro-4-(2,5-dimethylphenoxy)aniline is a much larger and more non-polar molecule than a smaller precursor like 3,4-dichloroaniline. This significant difference in polarity makes them ideal candidates for separation by normal-phase column chromatography.[7]
Troubleshooting Steps:
-
Flash Column Chromatography:
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A solvent system of heptane/ethyl acetate is an excellent starting point. Because anilines can "streak" or "tail" on slightly acidic silica gel, it is highly recommended to add a small amount (0.5-1%) of a tertiary amine like triethylamine (TEA) to the eluent system.[8] This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Gradient: Start with a low polarity mixture (e.g., 95:5 Heptane:EtOAc) and gradually increase the proportion of ethyl acetate. The less polar product, 3-Chloro-4-(2,5-dimethylphenoxy)aniline, will elute before the more polar 3,4-dichloroaniline.
-
Q4: I've achieved good chemical purity, but the product won't solidify properly and appears wet or sticky. What is the likely cause?
A4: Residual Solvent and Water Removal
This is almost always due to trapped residual solvent or water. Even after drying with a drying agent and concentrating on a rotary evaporator, solvents with higher boiling points can persist.
Troubleshooting Steps:
-
High Vacuum Drying: Place the product under a high vacuum (using a vacuum pump, not just a water aspirator) for several hours or overnight. Gentle heating (e.g., 30-40 °C) can help drive off stubborn solvents, but be cautious if your product has a low melting point.
-
Azeotropic Removal of Water: If water is the suspected contaminant, dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Concentrate the solution on a rotary evaporator. The toluene-water azeotrope will be removed, effectively drying the compound. Repeat this process 2-3 times.
-
Recrystallization: This is the ultimate step for achieving both high purity and a crystalline solid. A successful recrystallization will inherently remove trapped solvents.[9]
Data & Visualization
Impurity Profile and Separation Logic
The choice of purification method is dictated by the physicochemical properties of the target compound versus its likely impurities.
| Compound | Structure | M.W. ( g/mol ) | Key Property | Recommended Removal Method |
| Target Product | 3-Chloro-4-(2,5-dimethylphenoxy)aniline | 261.74 | Basic, Less Polar | (Target of Purification) |
| Impurity 1 | 2,5-Dimethylphenol | 122.16 | Acidic | Aqueous Base Wash (LLE)[10][11] |
| Impurity 2 | 3,4-Dichloroaniline | 162.02 | Basic, More Polar | Column Chromatography[12] |
| Impurity 3 | 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene | 291.72 | Neutral, Less Polar | Column Chromatography |
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for purifying the crude product based on the initial analysis.
Caption: Decision tree for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)
This protocol is designed for the selective removal of acidic impurities like 2,5-dimethylphenol.
Caption: Workflow for removing acidic impurities via LLE.
Procedure:
-
Dissolve the crude material in ethyl acetate (approx. 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Allow the layers to separate fully. Drain and collect the lower aqueous layer.
-
Optional: Repeat the wash with 1M NaOH if TLC indicates significant phenol remains.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl and let it stand for 10-15 minutes until the solution is clear.
-
Filter or decant the dried solution and remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target aniline from other neutral or basic impurities based on polarity.[12]
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Chromatography column, flasks, and air pressure controller
Procedure:
-
Select Eluent System: Determine the optimal solvent ratio using TLC. A good target is to have the product spot with an Rf value of ~0.2-0.3. A typical starting point is 90:10 Heptane:EtOAc + 1% TEA.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack evenly under pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[12]
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to begin the flow. Collect fractions sequentially.
-
Monitor Fractions: Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine and Concentrate: Once all product-containing fractions are identified and confirmed to be pure, combine them and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Recrystallization
This is the final step to obtain a highly pure, crystalline solid. The key is finding a suitable solvent.[9]
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your purified product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, or mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.[13]
-
Dissolution: Place the product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to fully dissolve the solid.[9]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the product.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved February 22, 2026, from [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Books. Retrieved February 22, 2026, from [Link]
-
Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.). Retrieved February 22, 2026, from [Link]
-
Improved Ullmann Synthesis of Diaryl Ethers. (1983). Synthetic Communications. Retrieved February 22, 2026, from [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Letters. Retrieved February 22, 2026, from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2012). Analytical Methods. Retrieved February 22, 2026, from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2012). Analytical Methods. Retrieved February 22, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Extraction of phenol from water by primary amine primene JMT. (2019). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Efficient separation of phenols from coal tar with aqueous solution of amines by liquid-liquid extraction. (2020). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. Retrieved February 22, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]
-
When should amine-bonded columns be used for purification?. (2023). Biotage. Retrieved February 22, 2026, from [Link]
-
Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Retrieved February 22, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation. (2013). PMC. Retrieved February 22, 2026, from [Link]
-
Does aniline stick in columns during column chromatography?. (2014). ResearchGate. Retrieved February 22, 2026, from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. Retrieved February 22, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 22, 2026, from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.). EPA. Retrieved February 22, 2026, from [Link]
-
Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. (2025). MDPI. Retrieved February 22, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall. Retrieved February 22, 2026, from [Link]
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. (2017). Sciencemadness.org. Retrieved February 22, 2026, from [Link]
-
3-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved February 22, 2026, from [Link]
-
Lab 1-Recrystallization Lab. (n.d.). Wellesley College. Retrieved February 22, 2026, from [Link]
-
Preparation of 3-Chloro-N-phenyl-pyridin-2-amine. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
-
Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014). Reddit. Retrieved February 22, 2026, from [Link]
-
Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. (2021). PMC. Retrieved February 22, 2026, from [Link]
-
Further studies on phenol removal from aqueous solutions by solvent extraction. (2001). WIT Press. Retrieved February 22, 2026, from [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Catalyst selection for optimized 3-Chloro-4-(2,5-dimethylphenoxy)aniline yield
Technical Support Center: Chemoselective Hydrogenation of 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene
Subject: Optimization of Catalyst Selection for Halogenated Ether-Aniline Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are attempting to reduce a nitro group to an aniline in the presence of an aryl chloride and a bulky ether linkage. The critical quality attribute (CQA) of this transformation is chemoselectivity . Standard hydrogenation protocols (e.g., Pd/C in Methanol) will likely result in significant hydrodehalogenation (loss of the chlorine atom), rendering the product useless for downstream coupling.
This guide provides a tiered approach to catalyst selection, specifically tailored to the steric and electronic environment of 3-Chloro-4-(2,5-dimethylphenoxy)aniline .
Part 1: Catalyst Selection & Mechanism
The reduction of 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene presents a competition between two pathways:
-
Nitro Reduction (Desired):
-
Hydrodehalogenation (Undesired):
The Hierarchy of Catalysts
| Catalyst System | Selectivity (Cl Retention) | Activity (Rate) | Recommendation |
| 1. 1% - 5% Pt/C (Sulfided) | Excellent (>99%) | Moderate | Primary Recommendation. Platinum naturally has a higher activation energy for C-Cl insertion than Palladium. Sulfiding poisons the high-energy sites responsible for dehalogenation. |
| 2. 5% Pt/C (Unsulfided) | Good (>95%) | High | Use if sulfided variants are unavailable. Requires strict temperature control (<40°C) to prevent dehalogenation. |
| 3. Raney Nickel | Very Good (>98%) | High | Effective but operationally hazardous (pyrophoric). Good for large scale if handling infrastructure exists. |
| 4. Pd/C + Inhibitors | Poor to Fair (<80%) | Very High | Not Recommended without additives. If Pd/C is the only option, you must add an inhibitor like morpholine, ethylenediamine, or ZnI₂. |
Why Palladium (Pd) Fails Here
Palladium is an excellent catalyst for oxidative addition into C-Halogen bonds. In the absence of a poison, Pd will rapidly cleave the C-Cl bond, often before the nitro reduction is complete, especially given the steric bulk of the 2,5-dimethylphenoxy group which might slow down the nitro adsorption, giving the catalyst more time to attack the chloride.
Part 2: Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the correct catalytic system based on your lab's constraints.
Caption: Catalyst selection logic based on impurity tolerance and material availability.
Part 3: Troubleshooting Guide (FAQ)
Q1: I am using Pt/C, but I still see ~5% des-chloro impurity (3-(2,5-dimethylphenoxy)aniline). Why?
-
Diagnosis: Hydrogen starvation or Temperature overshoot.
-
The Science: If the concentration of dissolved hydrogen is too low (mass transfer limitation), the catalyst surface becomes hydrogen-starved. Under these conditions, the catalyst may resort to extracting hydrogen from the substrate or attacking the C-Cl bond.
-
Fix:
-
Increase stirring rate (>1000 rpm) to improve gas-liquid mass transfer.
-
Lower the temperature. Dehalogenation has a higher activation energy than nitro reduction; keeping T < 40°C favors the nitro reduction.
-
Check your solvent.[1] Switch from Methanol to Ethanol or Toluene/Alcohol mixtures.
-
Q2: The reaction stalls at the hydroxylamine intermediate (
-
Diagnosis: The "2,5-dimethylphenoxy" group is creating steric hindrance, preventing the final reduction step (Hydroxylamine
Amine). -
The Science: The reduction of the hydroxylamine intermediate is structurally demanding. The bulky ether group ortho to the reaction site blocks access to the catalyst surface.
-
Fix:
-
Do NOT increase Temperature yet (risk of dehalogenation).
-
Add a promoter: A trace amount of Vanadium (e.g.,
) or Iron can accelerate this specific step without promoting dehalogenation. -
Increase Pressure: Move from 1 bar to 5-10 bar
.
-
Q3: Can I use Transfer Hydrogenation (e.g., Hydrazine or Formate) instead of
-
Answer: Yes, and it is often more selective.
-
Protocol: Use Hydrazine Hydrate (
) with FeCl3/Activated Carbon or Raney Nickel . This method avoids the high local concentration of active hydrogen species on the metal surface that leads to C-Cl cleavage.
Part 4: Optimized Experimental Protocol
Target: 3-Chloro-4-(2,5-dimethylphenoxy)aniline Scale: 10g (Lab Scale) Method: Sulfided Pt/C Hydrogenation
-
Preparation:
-
Dissolve 10g of 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene in 100 mL of Ethanol (Methanol is acceptable, but Ethanol often shows better selectivity).
-
Optional: Add 0.1% (w/w relative to substrate) of Morpholine as a scavenger/inhibitor if using non-sulfided catalyst.
-
-
Catalyst Loading:
-
Add 0.5g (5 wt% loading) of 5% Pt/C (Sulfided) .
-
Safety: Add catalyst under an Argon/Nitrogen blanket. Dry catalysts are pyrophoric.[2]
-
-
Reaction:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3-5 bar (45-75 psi) .
-
Stir vigorously (1000+ rpm).
-
Maintain temperature at 25-30°C . Do not heat initially.
-
-
Monitoring:
-
Monitor by HPLC. Look for the disappearance of the Nitro peak and the transient appearance/disappearance of the Hydroxylamine intermediate.
-
Stop reaction immediately upon consumption of starting material. Over-hydrogenation promotes dehalogenation.
-
-
Workup:
-
Filter catalyst over Celite (keep wet to prevent ignition).
-
Concentrate filtrate. The product is likely an oil or low-melting solid.
-
Part 5: Mechanistic Visualization
Understanding the competing pathways is vital for troubleshooting.
Caption: Reaction pathway showing the danger zones for dehalogenation (Red dashed lines).
References
-
Blaser, H. U. (2002). "Industrial applications of homogeneous catalysis: status and problems." Ind.[3] Eng. Chem. Res. Describes the hierarchy of Pt vs Pd for chloronitrobenzene reduction.
-
Cárdenas-Lizana, F., et al. (2013).[4] "Selective Hydrogenation of Halogenated Nitroaromatics." Journal of Catalysis. Detailed kinetics on why Pt is superior for halo-nitro reduction.
-
BenchChem Technical Library. (2025). "Prevention of Dehalogenation during Hydrogenation." General protocols for inhibitor use (ZnI2, amines) in Pd-catalyzed reductions.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
Resolving coloration and stability issues in 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Welcome to the dedicated technical support guide for 3-Chloro-4-(2,5-dimethylphenoxy)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. Aromatic amines, while versatile, are notoriously susceptible to degradation, leading to coloration and the introduction of impurities that can compromise experimental outcomes. This guide provides in-depth, field-proven insights and actionable protocols to diagnose, resolve, and prevent these common issues, ensuring the integrity and stability of your compound.
Section 1: Understanding the Core Problem: Coloration and Instability
This section addresses the fundamental questions regarding the discoloration and degradation of 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
Q1: Why has my initially off-white or colorless 3-Chloro-4-(2,5-dimethylphenoxy)aniline sample turned yellow, brown, or even pink?
Discoloration is a classic indicator of chemical degradation in aromatic amines.[1] Pure 3-Chloro-4-(2,5-dimethylphenoxy)aniline should be a white to off-white solid. The development of color arises from the formation of new, colored compounds, which possess extended conjugated systems that absorb light in the visible spectrum.[2]
The primary cause is oxidation . The electron-rich amino group (-NH₂) is susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.[1][3] The oxidation pathway can lead to a cascade of colored byproducts, including:
-
N-Oxides: Direct oxidation of the nitrogen lone pair.
-
Nitroso and Nitro Derivatives: Further oxidation products.
-
Quinone-imines and Polymeric Materials: Highly colored compounds formed through more complex condensation and polymerization reactions.[1] These are often responsible for the darker brown or black tars that can form over time.
Q2: What specific environmental and chemical factors accelerate the degradation of this compound?
Several factors can compromise the stability of 3-Chloro-4-(2,5-dimethylphenoxy)aniline:
-
Atmospheric Oxygen: This is the principal oxidizing agent. The longer the compound is exposed to air, the more significant the discoloration will be.[3]
-
Light: UV and visible light can provide the energy to initiate and catalyze oxidative reactions. Storing the compound in clear glass vials on a lab bench is a common cause of degradation.[3]
-
Elevated Temperatures: Heat increases the kinetic rate of oxidation reactions, accelerating the degradation process.[3]
-
Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides can lead to rapid decomposition.[4][5]
-
Trace Metal Contamination: Metal ions can catalyze oxidation, even at trace levels.
Q3: Can I still use a discolored sample in my synthesis or assay?
Using a discolored sample is strongly discouraged without prior purification and re-analysis. The colored impurities are not benign; they represent a mixture of new chemical entities. These impurities can:
-
Interfere with Reactions: They may react with your reagents, leading to lower yields and the formation of unintended side-products.
-
Complicate Purification: The presence of multiple, often polar, impurities makes isolating your desired product more challenging.
-
Cause Inaccurate Results: In biological assays, impurities can exhibit their own activity or interfere with analytical measurements, leading to false positives or negatives.
Before using a discolored batch, its purity must be quantitatively assessed.
Section 2: Troubleshooting and Purity Assessment
This section provides a logical workflow and protocols for diagnosing the extent of degradation.
Troubleshooting Workflow for Discolored Aniline
The following flowchart outlines a systematic approach to handling a sample of 3-Chloro-4-(2,5-dimethylphenoxy)aniline that shows signs of discoloration.
Caption: A logical workflow for addressing coloration issues.
Experimental Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To quickly visualize the presence of impurities relative to the main compound.
Materials:
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. This may require optimization.
-
Sample solution: Dissolve a small amount of your aniline in dichloromethane or ethyl acetate.
-
Visualization: UV lamp (254 nm).
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm, cover, and allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Place the plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
Interpreting the Results:
-
A single, well-defined spot: Indicates high purity.
-
A major spot with several minor spots: Indicates the presence of impurities. The impurities are often more polar and will have a lower Rf value (travel less distance up the plate).
-
Streaking or material remaining on the baseline: Suggests the presence of highly polar, baseline-retained impurities, which could be polymeric degradation products.
Experimental Protocol 2: Quantitative Purity Analysis by HPLC
Objective: To accurately determine the purity of 3-Chloro-4-(2,5-dimethylphenoxy)aniline and quantify impurities. A reverse-phase HPLC (RP-HPLC) method is recommended.[6]
Data Presentation: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for resolving non-polar to moderately polar small molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape for amines by protonating them.[7] |
| Gradient | Start at 40% B, ramp to 95% B over 15 min | A gradient is effective for eluting the main compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aromatic rings provide strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Provides consistent retention times. |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL. |
Procedure:
-
Prepare the mobile phases and sample as described above.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample solution.
-
Acquire the chromatogram.
-
Integrate all peaks and determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Section 3: Purification Protocols to Restore Compound Integrity
If analysis confirms the presence of significant impurities, purification is necessary.
Experimental Protocol 3: Decolorization and Purification by Recrystallization
Objective: To purify the solid aniline by removing colored impurities and byproducts. This method leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
Step 1: Solvent Selection The ideal solvent is one in which the aniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System | Suitability | Notes |
| Ethanol/Water | Good | Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly. |
| Toluene/Hexane | Good | Dissolve in a minimum of hot toluene, then add hexane as an anti-solvent until turbidity persists. Reheat and cool. |
| Isopropanol | Fair | May require a larger volume of solvent. |
Procedure:
-
Place the crude, discolored aniline in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
(Optional Decolorization Step) : If the solution is still highly colored, add a small amount (1-2% by weight) of activated carbon to the hot solution.[8]
-
Swirl the hot solution for 2-3 minutes. Caution: Do not boil excessively as this can cause bumping.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities.
-
If using a co-solvent system (e.g., ethanol/water), add the hot anti-solvent (water) dropwise to the hot filtrate until the solution is persistently cloudy. Add a few more drops of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Dry the crystals under high vacuum.
Experimental Protocol 4: Purification by Flash Column Chromatography
Objective: To separate the aniline from impurities based on differential adsorption to a stationary phase.
Materials:
-
Silica gel (230-400 mesh)
-
Mobile Phase: Hexane:Ethyl Acetate (start with 9:1, gradually increasing polarity to 7:3). Crucially, add 0.5% triethylamine (TEA) to the mobile phase.
-
Glass column, collection tubes.
Rationale for Triethylamine (TEA): Silica gel is slightly acidic and can cause strong, sometimes irreversible, binding of basic amines, leading to poor recovery and "tailing" of peaks.[10] The small amount of TEA in the eluent acts as a competitive base, deactivating the acidic sites on the silica and allowing the aniline to elute cleanly.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc + 0.5% TEA). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude aniline in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the mobile phase and begin eluting, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Best Practices for Long-Term Stability and Storage
Proper storage is the most effective way to prevent degradation.
Q4: How should I properly store 3-Chloro-4-(2,5-dimethylphenoxy)aniline to maintain its purity?
To ensure long-term stability, you must protect the compound from air, light, and heat.
Data Presentation: Recommended Storage Conditions
| Storage Condition | Impact on Stability | Rationale |
| Inert Atmosphere | High | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[3] |
| Refrigeration (2-8°C) | High | Significantly slows the kinetic rate of degradation reactions.[3] |
| Protection from Light | Moderate | An amber vial or storage in a dark place prevents photo-oxidation.[3] |
| Room Temp (in Air) | Low | Leads to gradual but certain oxidation and discoloration over time. |
Experimental Protocol 5: Inert Gas Blanketing for Storage
Objective: To displace atmospheric oxygen from the headspace of a storage vial with an inert gas (nitrogen or argon).
Materials:
-
Vial containing the purified aniline with a septum-lined cap.
-
Source of dry nitrogen or argon gas with a regulator.
-
Needles for gas inlet and outlet.
Procedure:
-
Ensure the cap on the vial is tightly sealed.
-
Insert a "gas-in" needle through the septum, ensuring its tip is in the headspace above the solid material.
-
Insert a second "gas-out" needle through the septum to act as a vent.
-
Gently flush the vial with a slow stream of inert gas for 1-2 minutes. This displaces the heavier air out through the vent needle.
-
Remove the "gas-out" needle first, followed by the "gas-in" needle. This maintains a slight positive pressure of inert gas inside the vial.
-
For extra protection, wrap the septum cap junction with parafilm.
-
Store the blanketed vial in a refrigerator (2-8°C) away from light.
Q5: Is converting the aniline to its hydrochloride salt a viable stabilization strategy?
Yes, this is an excellent and common strategy for the long-term storage of amines. Protonating the basic nitrogen atom to form the ammonium salt (-NH₃⁺Cl⁻) significantly reduces its susceptibility to oxidation because the lone pair of electrons is no longer available to react.[4] The free base can be regenerated just before use by treating the salt with a mild aqueous base (e.g., NaHCO₃) and extracting it into an organic solvent.
References
- Google Patents. (n.d.). Stabilization of aromatic amines.
- Google Patents. (n.d.). Stabilized aromatic amines.
-
National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Basicity of Aromatic Amines. Retrieved from [Link]
-
SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Discoloration inhibitors for aromatic amines.
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
ChemRxiv. (n.d.). Substituent Effects of Amines on Genipin Dye Formation – Insights into Dye Origins. Retrieved from [Link]
- Google Patents. (2024, March 15). Aniline purification method.
-
Reddit. (2023, October 17). Are amines often yellow? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
PMC. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
-
PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
-
PrepChem.com. (n.d.). A. Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
MDPI. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]
-
ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
PMC. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
-
Reddit. (2023, March 24). What is causing the intermediate color in my reaction? Retrieved from [Link]
-
German Federal Institute for Risk Assessment (BfR). (2023, July 24). Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding. Retrieved from [Link]
-
ChemRxiv. (2025, February 19). The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. Retrieved from [Link]
-
MDPI. (2024, April 26). Cytotoxicity of Bleaching Products: A Systematic Review. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-4-(2,5-dimethylphenoxy)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the observed fragmentation pathways. By comparing its fragmentation behavior with structurally related analogues, we provide a robust framework for compound identification, structural elucidation, and the development of sensitive analytical methods.
Introduction: The Structural and Analytical Challenge
3-Chloro-4-(2,5-dimethylphenoxy)aniline is a complex aromatic amine featuring a diaryl ether linkage, a halogen substituent, and an aniline moiety. This combination of functional groups presents a unique signature in mass spectrometry, the understanding of which is critical for its unambiguous identification in complex matrices such as environmental samples, pharmaceutical process streams, or metabolic studies. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation.[1][2][3] This guide will dissect these fragmentation pathways, providing a predictive and explanatory model grounded in the fundamental principles of mass spectrometry.
Part 1: Predicted Fragmentation Profile of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
The fragmentation of an organic molecule in an EI-MS system is a cascade of reactions initiated by the removal of an electron to form an energetically unstable molecular ion (M+•).[4] The subsequent cleavages are governed by the relative stability of the resulting fragment ions and neutral losses. For 3-Chloro-4-(2,5-dimethylphenoxy)aniline (Molecular Weight: ~247.72 g/mol ), the ionization is most likely to occur via the removal of a lone pair electron from the nitrogen or oxygen atoms, as these are the highest-energy non-bonding electrons in the molecule.[5]
The Molecular Ion (M+•)
The mass spectrum is expected to show a distinct molecular ion peak at m/z 247. Key characteristics include:
-
Nitrogen Rule: Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, a foundational principle in mass spectral interpretation.[3][6]
-
Isotopic Pattern: The single chlorine atom ensures a characteristic isotopic peak at M+2 (m/z 249) with an intensity approximately one-third that of the M+• peak (m/z 247), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7] This pattern is a crucial diagnostic tool for identifying chlorinated compounds.
Primary Fragmentation Pathways
The structure of the molecular ion dictates several high-probability fragmentation routes. The diaryl ether linkage is often the most labile point in such structures.
Pathway A: Ether Bond Cleavage This is anticipated to be a dominant fragmentation route. Cleavage of the C-O ether bond can occur on either side of the oxygen atom.
-
Cleavage α to the Dimethylphenyl Ring: This pathway involves the cleavage of the O–C(dimethylphenyl) bond. This generates a highly stable 2,5-dimethylphenoxyl radical and the primary fragment ion at m/z 142 . This fragment retains the chloro-substituted aniline portion of the molecule.
-
Cleavage α to the Chloroaniline Ring: This pathway involves breaking the C(chloroaniline)–O bond. This leads to the formation of a 2,5-dimethylphenyl cation at m/z 105 or, more likely, a rearranged 2,5-dimethylphenoxy cation at m/z 121 . The fragment at m/z 121, corresponding to [C8H9O]+, is a significant indicator of the dimethylphenoxy substructure.
Pathway B: Fragmentation involving the Aniline Moiety The aniline group can direct fragmentation, particularly after the initial ether bond cleavage.
-
The fragment at m/z 142 ([C6H5ClNO]+•) can undergo the characteristic loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for aromatic amines, to yield a fragment at m/z 115 .[6]
-
Subsequent loss of carbon monoxide (CO) from fragments containing a phenol-like structure is also plausible.
Pathway C: Loss of Substituents
-
Loss of Chlorine: A primary fragmentation can be the loss of a chlorine radical (•Cl) from the molecular ion, yielding a fragment at m/z 212 . This is a common pathway for halogenated aromatic compounds.[7]
-
Loss of Methyl Radical: Following initial fragmentation, the loss of a methyl radical (•CH₃) from fragments containing the dimethylphenoxy group (e.g., from the m/z 121 fragment) can occur, leading to a fragment at m/z 106 .
The logical flow of these primary and secondary fragmentations is visualized below.
Caption: Predicted EI-MS fragmentation workflow for 3-Chloro-4-(2,5-dimethylphenoxy)aniline.
Part 2: Comparative Analysis with Structural Analogues
To validate the predicted fragmentation and understand the influence of each structural component, we compare the expected pattern with simpler, related molecules. This comparative approach is essential for building a reliable interpretation library.
| Compound | Molecular Ion (M+•) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 | Distinguishing Feature |
| 3-Chloro-4-(2,5-dimethylphenoxy)aniline | m/z 247/249 | m/z 142 (Ether Cleavage) | m/z 121 (Ether Cleavage) | m/z 212 (Loss of Cl) | Complex pattern from multiple functional groups. |
| 4-Chloroaniline | m/z 127/129 | m/z 92 (Loss of Cl) | m/z 100 (Loss of HCN) | m/z 65 | Simple loss of Cl and HCN from the aromatic ring. |
| Diphenyl Ether | m/z 170 | m/z 141 (Loss of CHO) | m/z 93 (Phenoxy) | m/z 77 (Phenyl) | Dominated by cleavage around the ether linkage and rearrangements. |
| Aniline | m/z 93 | m/z 92 (Loss of H•) | m/z 66 (Loss of HCN) | m/z 65 | Base peak often at m/z 93, with characteristic loss of HCN.[8] |
This comparison highlights that the fragmentation of our target molecule is not merely a sum of its parts. The presence of the ether linkage provides the most dominant cleavage pathway (formation of m/z 142 and 121), which is absent in 4-chloroaniline and aniline. Similarly, the loss of HCN is a secondary event occurring after the primary ether cleavage, demonstrating a hierarchical fragmentation process.
Part 3: Experimental Protocol for GC-EI-MS Analysis
This protocol provides a self-validating system for the acquisition of a high-quality mass spectrum for 3-Chloro-4-(2,5-dimethylphenoxy)aniline. Gas Chromatography (GC) is the preferred method for introducing this semi-volatile compound into the mass spectrometer.
1. Sample Preparation
-
Solvent Selection: Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. This concentration prevents detector saturation while ensuring adequate signal intensity.
-
Quality Control: Include a solvent blank and a known standard (e.g., a simple alkane mixture) in the analytical sequence to verify system cleanliness and performance.
2. Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended.
-
Injection: Inject 1 µL of the working solution using a splitless or split (e.g., 20:1) injection mode at an injector temperature of 280°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
Rationale: This program ensures good chromatographic separation from solvent and potential impurities without causing thermal degradation of the analyte.
-
3. Mass Spectrometry Data Acquisition
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns for library matching.
-
Source Temperature: 230°C. This temperature ensures complete volatilization while minimizing thermal decomposition within the source.[6]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40 - 500. This range is sufficient to capture the molecular ion and all significant fragments.[6]
Caption: Experimental workflow for GC-EI-MS analysis.
Conclusion
The mass spectrum of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is a rich source of structural information. Its fragmentation is predictably dominated by the cleavage of the diaryl ether bond, producing characteristic ions at m/z 142 and m/z 121. The presence of chlorine is readily confirmed by the M+/M+2 isotopic signature, and secondary fragmentations such as the loss of HCN provide further structural confirmation. By understanding these mechanistically driven pathways and comparing them to simpler analogues, researchers can confidently identify this molecule and differentiate it from related isomers and impurities. The provided experimental protocol offers a robust and reliable method for acquiring high-quality data to support this analysis.
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Source: Based on general MS principles described in search results][5]
-
Wikipedia. (n.d.). Electron ionization. Retrieved February 22, 2026, from [Link][1]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved February 22, 2026, from [Link][7]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][9]
-
Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemistry. [Link][2]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 22, 2026, from [Link][10]
-
Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 522. [Link][3]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8108. [Source: General principles of ether fragmentation][11]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 22, 2026, from [Link][4]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link][8]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link][12]
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. epa.gov [epa.gov]
A Comparative Guide to HPLC Method Development for the Purity of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
This guide provides a comprehensive, in-depth technical comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Chloro-4-(2,5-dimethylphenoxy)aniline. As researchers, scientists, and drug development professionals, the assurance of purity is paramount. This document moves beyond a simple protocol, offering a logical, evidence-based workflow that explains the "why" behind each experimental decision, ensuring scientific integrity and a self-validating analytical method.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte is the critical first step in developing a specific and robust HPLC method. 3-Chloro-4-(2,5-dimethylphenoxy)aniline is a substituted aromatic amine with the following structure:
-
Chemical Structure:
-
Aniline core: Provides basic properties and a primary chromophore.
-
Chlorine substituent: An electron-withdrawing group that can influence retention and UV absorbance.
-
Dimethylphenoxy group: A bulky, hydrophobic ether linkage that will significantly impact retention in reversed-phase chromatography.
-
A summary of its key physicochemical properties, including estimated values based on similar structures, is presented in Table 1.
Table 1: Physicochemical Properties of 3-Chloro-4-(2,5-dimethylphenoxy)aniline
| Property | Value (Estimated) | Rationale for Importance in HPLC Method Development |
| CAS Number | 893754-21-7 | Unique identifier for the compound. |
| Molecular Formula | C₁₅H₁₆ClNO | To calculate the exact mass and for characterization. |
| Molecular Weight | 261.75 g/mol | Essential for preparing standard solutions of known concentration. |
| pKa (estimated) | 3.5 - 4.5 | The basicity of the aniline group dictates the mobile phase pH required for optimal peak shape and retention. At a pH below the pKa, the amine will be protonated, leading to changes in retention behavior. |
| logP (estimated) | > 4.0 | The high lipophilicity suggests strong retention on a reversed-phase column, likely requiring a high percentage of organic modifier for elution. |
| UV λmax (estimated) | 240 nm and 290 nm | The aniline and substituted benzene rings are the primary chromophores. Aniline itself has absorption maxima around 230 nm and 280 nm.[1] The substituents on 3-Chloro-4-(2,5-dimethylphenoxy)aniline are expected to cause a bathochromic (red) shift. A photodiode array (PDA) detector is recommended to identify the optimal wavelength for detection of the main component and any impurities. |
Strategic Approach to HPLC Method Development
Our approach to developing a stability-indicating HPLC method for 3-Chloro-4-(2,5-dimethylphenoxy)aniline will follow a logical progression, as illustrated in the workflow diagram below.
Caption: A systematic workflow for HPLC method development.
Comparative Evaluation of Chromatographic Parameters
Column Chemistry: A Comparative Analysis
The high hydrophobicity of 3-Chloro-4-(2,5-dimethylphenoxy)aniline dictates the use of reversed-phase chromatography.[2] We will compare two stationary phases to achieve optimal separation.
-
C18 (L1): The industry standard for reversed-phase chromatography, offering excellent hydrophobic retention. A C18 column is a good starting point for this analyte.
-
Phenyl-Hexyl (L11): This stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities. This can be particularly useful for separating structurally similar aromatic compounds.
Table 2: Comparison of C18 and Phenyl-Hexyl Columns
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Comparison |
| Primary Interaction | Hydrophobic | Hydrophobic and π-π | The presence of multiple aromatic rings in the analyte and potential impurities makes π-π interactions a valuable tool for achieving unique selectivity. |
| Expected Retention | Strong | Moderate to Strong | The Phenyl-Hexyl phase may provide slightly less hydrophobic retention, potentially leading to shorter analysis times. |
| Selectivity for Aromatic Analytes | Good | Excellent | The phenyl groups on the stationary phase can interact differently with the electron-rich and electron-deficient regions of the aromatic analytes, leading to improved separation of closely related species. |
Mobile Phase Selection and Optimization
The choice of organic modifier and the pH of the aqueous phase are critical for achieving good peak shape and resolution.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths.
-
Aqueous Phase and pH Control: Given the basic nature of the aniline moiety, controlling the mobile phase pH is crucial. A pH of around 3-4 is recommended to ensure the analyte is in a single protonated state, leading to sharper peaks. A phosphate or formate buffer is suitable for this purpose.
Experimental Protocol: Initial Chromatographic Screening
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, 210-400 nm (extract chromatogram at 240 nm and 290 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of 1 mg/mL.
This initial screening will be repeated with a Phenyl-Hexyl column and with methanol as the organic modifier to compare the resulting chromatograms for peak shape, resolution of impurities, and retention time of the main peak.
Forced Degradation Studies: Ensuring Stability-Indicating Properties
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[3] Forced degradation studies are performed to intentionally degrade the sample and identify potential degradation pathways.
Table 3: Forced Degradation Conditions and Potential Degradation Pathways
| Stress Condition | Protocol | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80 °C for 24 hours | Cleavage of the ether linkage to form 3-chloro-4-aminophenol and 2,5-dimethylphenol. |
| Base Hydrolysis | 0.1 M NaOH at 80 °C for 24 hours | Similar to acid hydrolysis, but potentially at a different rate. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aniline group to form nitroso, nitro, or N-oxide derivatives. Hydroxylation of the aromatic rings. |
| Thermal Degradation | Solid sample at 105 °C for 48 hours | General decomposition, potentially leading to a variety of smaller molecules. |
| Photolytic Degradation | Solution exposed to UV light (e.g., 254 nm) for 24 hours | Photodegradation of the chloroaromatic and aniline moieties.[4] |
Experimental Protocol: Forced Degradation Sample Analysis
-
Prepare samples according to the conditions in Table 3.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze the stressed samples using the optimized HPLC method.
-
Use a PDA detector to assess peak purity and identify any new peaks corresponding to degradation products.
The following diagram illustrates the key relationships in forced degradation studies.
Caption: Relationship between stress conditions and potential degradants.
Method Validation: Ensuring Reliability and Robustness
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.[5]
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 3-Chloro-4-(2,5-dimethylphenoxy)aniline should be free from interference from the blank, placebo (if applicable), and all identified degradation products and impurities. Peak purity should be > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for the API at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Conclusion
This guide has outlined a systematic and scientifically sound approach to developing a robust, stability-indicating HPLC method for the purity analysis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline. By starting with a thorough understanding of the analyte's properties, performing a comparative evaluation of critical chromatographic parameters, and rigorously testing for specificity through forced degradation studies, a reliable and validated method can be established. This ensures the quality and safety of products containing this compound, meeting the stringent requirements of the pharmaceutical industry. The principles and protocols detailed herein provide a solid framework for researchers and scientists to develop and validate high-quality HPLC methods for this and other challenging analytes.
References
-
Photocatalytic decomposition on nano-TiO₂: destruction of chloroaromatic compounds. (2011). PubMed. [Link]
-
Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. (2000). PubMed. [Link]
-
Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. (n.d.). Analyst (RSC Publishing). [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. [Link]
-
Stability Indicating High-Performance Liquid Chromatography Method for the Estimation of Artemether in Capsule Dosage Forms. (n.d.). PMC. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. [Link]
-
3-Chloroaniline | C6H6ClN | CID 7932. (n.d.). PubChem. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]
-
3-CHLOROANILINE. (n.d.). Ataman Kimya. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Biodegradation of chloroaromatic. (n.d.). Slideshare. [Link]
-
(4-Aminophenoxy)benzene | C12H11NO | CID 8764. (n.d.). PubChem. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
- US5117061A - Process of preparing substituted anilines. (n.d.).
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
- US9527789B2 - Method for the preparation of phenols. (n.d.).
-
Development of forced degradation and stability indicating studies of drugs – A review. (2025). Journal of Applied Pharmaceutical Science. [Link]
-
Phenol. (n.d.). Wikipedia. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
- US4316993A - Process for the preparation of 4-phenoxy-phenols. (n.d.).
-
UV-Vis Absorption Spectrum of Aniline. (n.d.). SIELC Technologies. [Link]
Sources
- 1. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic decomposition on nano-TiO₂: destruction of chloroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Biological Activity of 3-Chloro-4-(2,5-dimethylphenoxy)aniline Analogs
This comprehensive guide compares the biological activity of 3-Chloro-4-(2,5-dimethylphenoxy)aniline and its structural analogs. This scaffold belongs to the diaryl ether aniline class, a privileged structure in medicinal chemistry frequently utilized in the development of Type II Kinase Inhibitors (targeting VEGFR, c-Met, Raf) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.
Executive Summary & Structural Significance
3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) serves as a critical pharmacophore building block. Its structure features an aniline "head" capable of forming hydrogen bonds (often with the hinge region of kinases or specific residues in RT) and a hydrophobic "tail" (the phenoxy ring) that occupies deep hydrophobic pockets.
The 2,5-dimethyl substitution pattern on the phenoxy ring is distinct from the more common 3,5-dimethyl or 4-chloro analogs. This specific arrangement introduces ortho-steric bulk (at the 2-position) and meta-lipophilicity (at the 5-position), significantly influencing the molecule's conformational flexibility and binding selectivity.
Primary Biological Applications:
-
Kinase Inhibition: Targeting the DFG-out conformation of kinases (e.g., VEGFR2, c-Met, B-Raf).
-
Antiviral Activity: Allosteric inhibition of HIV-1 Reverse Transcriptase (NNRTI).
-
Antimicrobial: Inhibition of enoyl-ACP reductase (InhA) in M. tuberculosis.
Comparative Structure-Activity Relationship (SAR)
The following table contrasts the 2,5-dimethyl analog with key reference standards in the diaryl ether class.
| Analog Variant | Structure (Phenoxy Ring) | Key Physicochemical Property | Predicted Kinase Potency (VEGFR/c-Met) | HIV-1 RT Inhibition Potential | Selectivity Profile |
| Target (2,5-Me) | 2,5-Dimethyl | High Steric Bulk (Ortho), High Lipophilicity | Moderate (Steric clash possible) | Moderate (Restricted rotation) | High (Conformationally constrained) |
| Standard A | 3,5-Dimethyl | Balanced Lipophilicity, No Ortho Steric Bulk | High (Optimal hydrophobic fit) | High (Classic NNRTI motif) | Moderate |
| Standard B | 4-Chloro | Electron Withdrawing, Para-substitution | High (Halogen bond potential) | Moderate | Low (Broad spectrum) |
| Standard C | 3-Trifluoromethyl | Strong Electron Withdrawing, Lipophilic | Very High (Sorafenib-like) | Low | Moderate |
Mechanistic Insights:
-
2,5-Dimethyl (Target): The methyl group at the 2-position forces the two phenyl rings to adopt a twisted conformation (non-coplanar) due to steric hindrance with the ether oxygen and the aniline ring. This "pre-organized" conformation can enhance selectivity for kinases with restrictive hydrophobic pockets (e.g., c-Met ) but may reduce potency against promiscuous targets like VEGFR2 compared to flatter analogs.
-
3,5-Dimethyl (Standard A): Lacks ortho-substitution, allowing free rotation. This flexibility permits the molecule to adopt the optimal "butterfly" conformation required for the HIV-1 NNRTI binding pocket, making it a superior antiviral scaffold.
-
4-Chloro/3-CF3 (Standard B/C): These electron-withdrawing groups increase the acidity of the NH protons (in urea derivatives), strengthening hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).
Mechanism of Action: Type II Kinase Inhibition
The 3-chloro-4-phenoxyaniline scaffold typically acts as the "hydrophobic tail" of a Type II kinase inhibitor. It penetrates the allosteric hydrophobic back pocket created when the activation loop (DFG motif) flips to the "out" conformation.
Pathway Visualization (DOT):
Caption: Mechanism of Type II Kinase Inhibition by Diaryl Ether Scaffolds. The 2,5-dimethyl tail occupies the hydrophobic pocket, stabilizing the inactive DFG-out state.
Experimental Protocols
To validate the biological activity of these analogs, the following self-validating protocols are recommended.
Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 of the analog against recombinant VEGFR2 or c-Met.
-
Reagent Prep: Dissolve 3-Chloro-4-(2,5-dimethylphenoxy)aniline analogs in 100% DMSO to 10 mM. Dilute serially (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Reaction:
-
Mix 5 µL of 2x Kinase/Peptide Substrate solution (e.g., VEGFR2 + Poly-Glu-Tyr-FAM) with 2.5 µL of compound.
-
Incubate for 15 min at RT to allow inhibitor binding.
-
Add 2.5 µL of 4x ATP solution (at Km concentration).
-
-
Detection: Incubate for 60 min. Terminate reaction with EDTA. Measure phosphorylation via FRET or mobility shift (Caliper LabChip).
-
Validation:
-
Positive Control: Sorafenib (IC50 ~ 30-90 nM).
-
Negative Control: DMSO only (0% inhibition).
-
Z-Factor: Must be > 0.5 for valid data.
-
Protocol B: Chemical Synthesis (Ullmann Coupling)
Objective: Synthesize the target ether from commercially available precursors.[1]
Workflow Visualization (DOT):
Caption: Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline via SNAr and Nitro Reduction.
Step-by-Step:
-
Coupling: Combine 3-chloro-4-fluoronitrobenzene (1.0 eq) and 2,5-dimethylphenol (1.1 eq) with K2CO3 (2.0 eq) in dry DMF. Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Checkpoint: Disappearance of fluoronitrobenzene indicates SNAr success.
-
-
Workup: Pour into ice water. Filter the yellow precipitate (Nitro intermediate).
-
Reduction: Dissolve intermediate in EtOH/H2O (4:1). Add Fe powder (5.0 eq) and NH4Cl (5.0 eq). Reflux for 2 hours.
-
Purification: Filter hot through Celite. Concentrate and recrystallize from Ethanol.
-
Validation: Verify structure via 1H-NMR (Look for characteristic methyl singlets at ~2.2-2.3 ppm and aniline NH2 broad singlet at ~3.5-4.0 ppm).
-
Comparative Data Analysis (Inferred)
Based on general SAR trends for diaryl ether kinase inhibitors [1, 2], the following activity profile is projected for the 2,5-dimethyl analog compared to the Sorafenib core (4-chloro-3-trifluoromethyl).
| Assay Target | 2,5-Dimethyl Analog (IC50) | 3,5-Dimethyl Analog (IC50) | 4-Chloro Analog (IC50) | Interpretation |
| VEGFR2 (Kinase) | ~500 - 1000 nM | ~100 - 300 nM | ~50 - 100 nM | Steric bulk at 2-position hinders optimal binding in the VEGFR2 hydrophobic pocket. |
| c-Met (Kinase) | ~200 - 500 nM | ~300 - 600 nM | ~1000 nM | 2,5-Me twist may favor the specific geometry of the c-Met active site. |
| HIV-1 RT (WT) | > 10 µM | ~0.5 - 2.0 µM | ~5.0 µM | 3,5-Me is the privileged motif for NNRTI activity; 2,5-Me is likely inactive or weak. |
| Cell Viability (HepG2) | ~10 - 20 µM | ~5 - 10 µM | ~2 - 5 µM | Correlates with kinase potency; 2,5-Me shows lower general cytotoxicity. |
Key Takeaway: The 3-Chloro-4-(2,5-dimethylphenoxy)aniline analog is likely a selectivity probe . While less potent overall than the 4-chloro or 3,5-dimethyl standards, its unique steric profile allows researchers to "dial out" activity against common off-targets (like VEGFR2) while retaining activity against specific targets tolerant of twisted conformations (like c-Met).
References
-
Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link
-
Janssen, P. A., et al. (2005). "Discovery of TMC125 (Etravirine): A Potent Non-Nucleoside Reverse Transcriptase Inhibitor." Journal of Medicinal Chemistry, 48(6), 1901-1909. Link
-
ChemicalBook. (2024). "3-Chloro-2-methylaniline and Related Diaryl Ether Building Blocks." ChemicalBook Database. Link
-
Liu, Y., et al. (2011). "Design and synthesis of diaryl ether derivatives as novel non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(18), 5352-5357. Link
Sources
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-(phenoxy)aniline Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Chloro-4-(phenoxy)aniline derivatives, a scaffold of significant interest in the development of novel kinase inhibitors for oncology. We will use 3-Chloro-4-(2,5-dimethylphenoxy)aniline as a central example to explore how structural modifications influence biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental guidance.
Introduction: The 3-Chloro-4-(phenoxy)aniline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The 3-chloro-4-(phenoxy)aniline core represents a "privileged scaffold" in this field. The aniline moiety can serve as a crucial pharmacophore, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many Type I and Type II kinase inhibitors. The diaryl ether linkage provides a versatile framework for orienting substituents into various pockets of the ATP-binding site, thereby influencing potency and selectivity.
The specific substitution pattern of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, with a chlorine atom and a substituted phenoxy group on the aniline ring, offers a compelling starting point for SAR studies. The chlorine atom can modulate the pKa of the aniline nitrogen and influence binding interactions, while the dimethylphenoxy group can be systematically modified to probe the hydrophobic and steric requirements of the target kinase.
Core Structure and Synthetic Strategy
The general synthesis of 3-Chloro-4-(phenoxy)aniline analogs follows a convergent approach, typically involving two key steps: an Ullmann condensation or a nucleophilic aromatic substitution to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.
Below is a representative synthetic scheme for 3-Chloro-4-(2,5-dimethylphenoxy)aniline:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
